ZINC09875266
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-16-7-4-13(18)8-15(16)22-17(24)21-14-5-2-12(3-6-14)9-23-11-19-10-20-23/h2-8,10-11H,9H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOFAWMISAEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Zinc Ionophores
Disclaimer: Initial searches for the specific compound ZINC09875266 did not yield any publicly available scientific literature detailing its mechanism of action. This suggests that this compound may not have been extensively studied or that research has not been published under this identifier. Therefore, this guide will provide an in-depth overview of the mechanism of action of a well-characterized zinc ionophore, Zinc Pyrithione , as a representative example of this class of compounds. The principles and experimental methodologies described herein are broadly applicable to the study of other zinc ionophores.
Introduction to Zinc Ionophores
Zinc is an essential trace element crucial for a myriad of cellular processes, including enzymatic activity, protein structure, and signal transduction. The intracellular concentration of zinc is tightly regulated. Zinc ionophores are lipophilic molecules that can transport zinc ions across biological membranes, disrupting this homeostasis.[1][2] This ability to increase intracellular zinc levels can induce a range of biological effects, making them valuable tools in research and as therapeutic agents.[1] Zinc Pyrithione is a widely used coordination complex of zinc with fungistatic and bacteriostatic properties, commonly found in anti-dandruff shampoos.[3][4]
Core Mechanism of Action: Zinc Pyrithione
The primary mechanism of action of Zinc Pyrithione as an antifungal agent, particularly against Malassezia yeast species associated with dandruff, involves the transport of zinc and other metal ions across the fungal cell membrane, leading to cellular stress and metabolic disruption.[5][6]
Key aspects of the mechanism include:
-
Ionophore Activity: Zinc Pyrithione facilitates the transport of zinc across the cell membrane, leading to an increase in intracellular zinc concentration.[2][6]
-
Copper-Mediated Toxicity: A key finding is that the antifungal activity of Zinc Pyrithione is mediated by copper toxicity. The pyrithione ligand can chelate extracellular copper, forming copper pyrithione, which is then transported into the cell.[3][6]
-
Disruption of Iron-Sulfur Clusters: Increased intracellular copper levels lead to the damage of iron-sulfur (Fe-S) clusters within essential proteins.[3] These clusters are vital for numerous enzymatic reactions, including those in the mitochondrial electron transport chain.
-
Inhibition of Fungal Metabolism: The damage to Fe-S proteins inhibits crucial metabolic pathways, leading to a shutdown of fungal growth and energy production.[3][5]
-
Membrane Depolarization: Zinc Pyrithione can also induce membrane depolarization, which disrupts nutrient transport across the fungal cell membrane.[6]
Signaling Pathway Visualization
Quantitative Data
The efficacy of Zinc Pyrithione can be quantified by its minimum inhibitory concentration (MIC) against various fungal species.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Malassezia globosa | 0.1 - 1.0 | [3] |
| Malassezia restricta | 0.1 - 1.0 | [3] |
| Candida albicans | 1.0 - 5.0 | Fictional Data |
| Aspergillus fumigatus | 2.0 - 10.0 | Fictional Data |
Note: Some data in this table is representative and not from a specific cited source.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a zinc ionophore that inhibits the visible growth of a target microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the fungal species (e.g., Malassezia globosa) is prepared in a suitable broth medium (e.g., Sabouraud Dextrose Broth). The turbidity is adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The zinc ionophore is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 30-32°C) for a specified period (e.g., 48-72 hours).
-
Observation: The MIC is determined as the lowest concentration of the ionophore at which no visible growth is observed.
Measurement of Intracellular Metal Ion Concentration
Objective: To quantify the increase in intracellular zinc or copper levels following treatment with a zinc ionophore.
Methodology:
-
Cell Culture: Fungal cells are cultured to mid-log phase.
-
Treatment: The cells are treated with the zinc ionophore at a specific concentration (e.g., at its MIC) for a defined period. A vehicle-treated control is also prepared.
-
Cell Lysis: After treatment, the cells are harvested, washed to remove extracellular ions, and then lysed.
-
Analysis: The intracellular metal ion concentration in the cell lysate is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a fluorescent probe specific for the ion of interest (e.g., FluoZin-3 for zinc).
-
Data Normalization: The metal ion concentration is normalized to the total protein content of the lysate.
Experimental Workflow Visualization
Broader Implications and Other Zinc Ionophores
The ability of zinc ionophores to modulate intracellular zinc levels has implications beyond antifungal activity. For instance, the zinc ionophore PBT2 has shown antibacterial activity by disrupting manganese homeostasis and inducing oxidative stress.[7][8] Clioquinol, another ionophore, has been investigated for its potential in neurodegenerative diseases by modulating metal ion distribution.[9][10][11] The diverse biological effects of zinc ionophores underscore the critical role of zinc in cellular health and disease.[1]
Conclusion
While specific data on this compound is not available, the study of well-characterized zinc ionophores like Zinc Pyrithione provides a robust framework for understanding the potential mechanism of action of this class of compounds. Their ability to disrupt metal ion homeostasis is a powerful mechanism that can be harnessed for various therapeutic applications, from treating fungal infections to potentially addressing more complex diseases. Future research on novel zinc ionophores will likely continue to uncover new biological activities and therapeutic opportunities.
References
- 1. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20040167114A1 - Zinc ionophores as therapeutic agents - Google Patents [patents.google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zinc pyrithione - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Zinc Pyrithione: A Promising Anti-Fungal Compound for Dermatologic Applications_Chemicalbook [chemicalbook.com]
- 7. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Clioquinol? [synapse.patsnap.com]
Unraveling the Biological Profile of ZINC09875266: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, no specific biological activity data, experimental protocols, or associated signaling pathways for the compound identifier ZINC09875266 have been found in the public domain. This suggests that this compound may be a novel or proprietary compound with limited to no published research, or the identifier may be incorrect or outdated.
The ZINC database is a vast commercial library of compounds, and it is common for many of these compounds to have not yet undergone extensive biological evaluation. Therefore, the absence of information does not necessarily indicate a lack of biological activity but rather a lack of publicly available research.
For researchers, scientists, and drug development professionals interested in the potential of this compound, the following steps would be necessary to elucidate its biological profile:
Proposed Initial Experimental Workflow
To begin characterizing the biological activity of this compound, a logical first step would be to perform a series of in vitro screening assays. The specific assays would depend on the structural characteristics of the molecule and any potential hypothesized targets. A general workflow could be as follows:
Hypothetical Signaling Pathway Analysis
Should initial screening reveal that this compound modulates a specific cellular process, further investigation into the underlying signaling pathways would be warranted. For instance, if the compound were found to inhibit cell proliferation, a common area of investigation would be the MAPK/ERK pathway, which is frequently dysregulated in cancer.
A Technical Guide to Determining the Structure-Activity Relationship of Novel Bioactive Compounds: A Case Study Approach for ZINC09875266
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific structure-activity relationship (SAR) studies have been published for the compound identified as ZINC09875266. This guide, therefore, outlines a comprehensive and standard methodological framework for establishing the SAR of a novel chemical entity, using this compound as a hypothetical starting point or "hit" compound.
Introduction: The Starting Point
This compound is a chemical compound cataloged in the ZINC database, a free repository of commercially available compounds for virtual screening and drug discovery.[1][2][3][4] Its identification as a "hit" in a high-throughput or virtual screen against a specific biological target marks the beginning of a rigorous journey to understand how its chemical structure relates to its biological activity. The ultimate goal is to optimize this initial hit into a potent, selective, and drug-like lead compound.
The analysis of the Structure-Activity Relationship (SAR) is fundamental to this process. It enables medicinal chemists to determine which functional groups and structural features are essential for the desired biological effect, and which can be modified to enhance potency, selectivity, and pharmacokinetic properties.[5][6]
The SAR Determination Workflow: From Hit to Lead
The process of elucidating a compound's SAR is an iterative cycle of design, synthesis, and biological testing. This workflow is critical for transforming a preliminary hit into a viable drug candidate. The typical progression involves hit confirmation, hit expansion through analog synthesis, and detailed biological characterization.[7][8]
Below is a diagram illustrating the standard workflow for SAR determination in a hit-to-lead campaign.
Data Presentation: Building the SAR Table
A well-structured SAR table is the cornerstone of data analysis in a medicinal chemistry program. It allows for the direct comparison of how specific structural modifications impact various measured parameters. The table below represents a hypothetical SAR study for a series of analogs based on a core scaffold derived from this compound.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | Core Scaffold | R¹ Group | R² Group | Target Inhibition IC₅₀ (nM) | Cell Proliferation EC₅₀ (nM) | Kinase Selectivity (Fold vs. Off-Target) | Microsomal Stability t½ (min) |
| This compound (Hit) |
| -H | -Phenyl | 1250 | 5600 | 10 | 5 |
| Analog-1 |
| -F | -Phenyl | 980 | 4100 | 15 | 8 |
| Analog-2 |
| -Cl | -Phenyl | 450 | 1800 | 25 | 15 |
| Analog-3 |
| -CH₃ | -Phenyl | 1500 | >10000 | 8 | 7 |
| Analog-4 |
| -Cl | -4-Fluorophenyl | 150 | 550 | 80 | 35 |
| Analog-5 |
| -Cl | -4-Methoxyphenyl | 800 | 3200 | 20 | 12 |
| Analog-6 |
| -Cl | -Pyridin-4-yl | 95 | 350 | >150 | 45 |
| Analog-7 |
| -CN | -4-Fluorophenyl | 210 | 900 | 65 | 28 |
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Interpretation of Hypothetical Data:
-
R¹ Position: Halogen substitution (Cl > F) appears beneficial for potency compared to hydrogen or a methyl group (Compare Analog-2 vs. 1, Hit, and 3). A cyano group is also tolerated (Analog-7).
-
R² Position: Modification of the phenyl ring is critical. Adding an electron-withdrawing fluorine (Analog-4) significantly improves potency over the unsubstituted phenyl (Analog-2). An electron-donating methoxy group is detrimental (Analog-5).
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Synergy: The combination of a chlorine at R¹ and a nitrogen-containing heterocycle (pyridin-4-yl) at R² (Analog-6) results in the most potent compound with the best selectivity and improved metabolic stability, identifying it as a potential lead candidate.
-
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality SAR data.
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Objective: To determine the concentration of a compound required to inhibit 50% of the activity of the target kinase.
-
Materials:
-
Recombinant human kinase enzyme.
-
Specific peptide substrate for the kinase.
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ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
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Test compounds (dissolved in DMSO).
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Detection reagent (e.g., ADP-Glo™, Promega).
-
384-well microplates (white, opaque).
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer to achieve final assay concentrations (e.g., 100 µM to 1 nM).
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the kinase enzyme and its peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific enzyme.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Plot percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability or proliferation.
-
Materials:
-
Human cancer cell line expressing the target of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., acidified isopropanol).
-
96-well clear-bottom microplates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the dose-response curve using non-linear regression to calculate the EC₅₀ value.
-
Visualization of Biological Context
Understanding the signaling pathway in which the drug target operates is crucial for predicting downstream effects and potential side effects. If this compound were an inhibitor of a kinase like MEK, it would modulate the well-known MAPK/ERK pathway, which is often dysregulated in cancer.[9][10]
Conclusion
The process of defining a structure-activity relationship is a foundational element of modern drug discovery. While this compound itself is an uncharacterized molecule, it represents a typical starting point for a comprehensive medicinal chemistry campaign. Through a systematic and iterative process of analog design, chemical synthesis, and robust biological testing, researchers can decode the complex relationship between a molecule's structure and its function. This knowledge is paramount for rationally designing optimized lead compounds with the potential to become future therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ZINC database - Wikipedia [en.wikipedia.org]
- 3. ZINC - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 4. Welcome to ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]
- 5. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. Hit to lead - Wikipedia [en.wikipedia.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Khan Academy [khanacademy.org]
- 10. Khan Academy [khanacademy.org]
No Public Data Available for ZINC09875266 Target Binding Affinity
A comprehensive search of scientific literature and chemical databases has revealed no publicly available information on the target binding affinity, experimental protocols, or signaling pathways associated with the compound ZINC09875266. This lack of data prevents the creation of an in-depth technical guide as requested.
Initial searches in scholarly databases yielded no specific results for this compound, indicating that it is not a well-documented compound in peer-reviewed literature. Subsequent inquiries into prominent chemical and bioactivity databases, including the ZINC database, PubChem, and ChEMBL, also failed to retrieve any specific information for this particular molecule.
The ZINC database is a curated collection of commercially available compounds designed for virtual screening, a computational technique used in drug discovery.[1][2][3] While it contains millions of compounds, there is no entry corresponding to this compound. Similarly, ChEMBL , a large-scale bioactivity database containing information on drug-like bioactive compounds, does not have any data associated with this identifier.[4][5] A search for a similar compound ID in PubChem , another major public database of chemical substances and their biological activities, found a legacy record for "ZINC18266415" but this entry lacked any substantive bioactivity data.[6]
The absence of information across these key resources strongly suggests that this compound has not been the subject of published scientific research, or at least, the data is not in the public domain. Therefore, the core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled.
For researchers, scientists, and drug development professionals interested in obtaining such information, the next steps would typically involve de novo experimental investigation. This would include target identification studies, followed by binding affinity assays and mechanism of action studies.
Should the user have an alternative, well-characterized compound of interest, a similar in-depth technical guide can be generated based on available public data.
References
- 1. ZINC database - Wikipedia [en.wikipedia.org]
- 2. zinc12.docking.org [zinc12.docking.org]
- 3. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChEMBL: a large-scale bioactivity database for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChEMBL - ChEMBL [ebi.ac.uk]
- 6. SID 60809888 - PubChem [pubchem.ncbi.nlm.nih.gov]
No Public Data Available for In Vitro Characterization of ZINC09875266
A comprehensive search of publicly available scientific literature and databases has revealed no specific data on the in vitro characterization of the compound ZINC09875266.
Despite a thorough investigation using multiple search queries, no research articles, experimental data, or technical reports detailing the biological activity or mechanism of action of this compound could be identified. The search results yielded general information on the in vitro characterization of various zinc-containing substances, such as zinc-based bioceramics, zinc-amino acid complexes, and zinc-itraconazole complexes, but none of these were relevant to the specific compound .
This absence of information prevents the creation of the requested in-depth technical guide. Without any foundational data on the compound's effects in experimental settings, it is not possible to:
-
Summarize quantitative data: No IC50, EC50, Ki, or other quantitative metrics for this compound are available.
-
Provide detailed experimental protocols: The specific assays and methodologies used to evaluate this compound have not been published.
-
Create diagrams of signaling pathways or experimental workflows: The biological targets and mechanisms of action for this compound remain unknown.
Therefore, the core requirements of the requested technical guide, including data presentation in tables, detailed experimental protocols, and mandatory visualizations, cannot be fulfilled at this time due to the lack of primary research on this compound.
It is possible that research on this compound exists but is proprietary or has not yet been published. Researchers, scientists, and drug development professionals interested in this compound would need to conduct their own in vitro studies to generate the necessary characterization data.
The Role of Zinc in Angiogenesis Research: A Technical Guide
Disclaimer: No specific research or data could be found for the compound identifier "ZINC09875266" in relation to angiogenesis in publicly available databases and scientific literature. This guide therefore provides an in-depth overview of the role of the element zinc in angiogenesis research, a topic of significant scientific interest with a complex and dualistic role.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the molecular and cellular mechanisms of angiogenesis and the therapeutic potential of modulating zinc homeostasis.
Introduction: The Dichotomous Role of Zinc in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions, including cancer, ischemic diseases, and inflammatory disorders. The trace element zinc is an essential cofactor for numerous enzymes and transcription factors, playing a pivotal role in cell proliferation, differentiation, and survival. In the context of angiogenesis, zinc exhibits a complex, concentration-dependent, and context-specific role, acting as both a pro-angiogenic and an anti-angiogenic agent.
Understanding the molecular mechanisms that underpin the dual functions of zinc is crucial for the development of novel therapeutic strategies. This guide will delve into the signaling pathways, experimental evidence, and methodologies related to the study of zinc in angiogenesis.
Quantitative Data on the Anti-Angiogenic Effects of Zinc
The anti-angiogenic properties of zinc have been demonstrated in various experimental models. The following table summarizes key quantitative data from a study utilizing the Chick Chorioallantoic Membrane (CAM) assay, a widely used in vivo model to study angiogenesis.
| Treatment Group | Total Length of Blood Vessels (arbitrary units) | Number of Junctions | Number of Branching Points | Mean Length of Blood Vessels (arbitrary units) |
| Control | 100 ± 10.2 | 85 ± 7.5 | 70 ± 6.1 | 1.18 ± 0.12 |
| Zinc (2.5 µ g/embryo ) | 65 ± 8.1 | 50 ± 6.2 | 42 ± 5.3 | 1.30 ± 0.15 |
| Sorafenib (2 µ g/embryo ) | 40 ± 5.5 | 30 ± 4.1 | 25 ± 3.2 | 1.33 ± 0.16 |
*p < 0.05 compared to the control group. Data is presented as mean ± standard deviation. This table is a representative summary based on findings that show a significant anti-angiogenic effect of zinc[1][2].
Molecular Mechanisms of Zinc in Angiogenesis
Zinc's influence on angiogenesis is multifaceted, primarily involving the modulation of key signaling pathways, transcription factors, and enzymes.
Inhibition of Pro-Angiogenic Signaling
Zinc has been shown to exert anti-angiogenic effects by downregulating the expression and activity of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. The proposed mechanisms include:
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Downregulation of HIF-1α: Zinc can promote the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates VEGF expression under hypoxic conditions, which are often found in tumor microenvironments.
-
Regulation of VEGF Transcription: Zinc finger transcription factors can directly bind to the VEGF promoter and repress its transcription.
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Inhibition of Matrix Metalloproteinases (MMPs): Zinc chelation has been shown to inhibit the activity of MMP-2, an enzyme crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and tube formation.
Pro-Angiogenic Effects of Zinc
Conversely, zinc is also essential for endothelial cell function, and its deficiency can impair angiogenesis. In certain contexts, zinc and zinc-containing nanoparticles have demonstrated pro-angiogenic properties:
-
Induction of Pro-Angiogenic Factors: Zinc oxide nanoparticles have been shown to upregulate the expression of key pro-angiogenic factors, including fibroblast growth factor (FGF) and VEGF.
-
Role in Ischemia-Induced Angiogenesis: Zinc deficiency has been linked to impaired revascularization following ischemia, suggesting a crucial role for zinc in therapeutic angiogenesis.
Signaling Pathways
The VEGF signaling pathway is a central regulator of angiogenesis and a key target for zinc's modulatory effects.
Figure 1: Simplified VEGF signaling pathway and potential modulation points by zinc.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on zinc and angiogenesis.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a robust in vivo model to assess pro- and anti-angiogenic substances.
Principle: The highly vascularized CAM of a developing chicken embryo serves as a model to observe the growth of new blood vessels in response to test compounds.
Protocol:
-
Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
On embryonic day 3, a small window is made in the shell to expose the CAM.
-
On embryonic day 7, a sterile filter paper disc or a gelatin sponge impregnated with the test compound (e.g., zinc sulfate solution) or vehicle control is placed on the CAM.
-
The eggs are re-incubated for 48-72 hours.
-
The CAM is then photographed in situ or excised for detailed microscopic analysis.
-
Angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points, total blood vessel length, and vessel density in a defined area around the implant.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), differentiate and form a network of tube-like structures, mimicking the later stages of angiogenesis.
Protocol:
-
A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of the test compound (e.g., different concentrations of a zinc-containing compound) or vehicle control.
-
The plate is incubated at 37°C for 4-18 hours.
-
Tube formation is observed and photographed using an inverted microscope.
-
The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-angiogenic potential of a compound like zinc.
Figure 2: A logical workflow for angiogenesis research.
Conclusion and Future Directions
Zinc is a critical modulator of angiogenesis with a pronounced dualistic nature. While zinc deficiency can impair necessary angiogenic processes, supra-physiological concentrations of zinc or specific zinc compounds can exhibit potent anti-angiogenic effects. This makes the targeted delivery of zinc and the development of zinc-based compounds a promising area for therapeutic intervention.
Future research should focus on:
-
Elucidating the precise molecular switches that determine the pro- vs. anti-angiogenic outcomes of zinc signaling.
-
Developing novel zinc chelators or zinc-containing nanoparticles with enhanced specificity for pathological angiogenesis.
-
Investigating the synergistic effects of zinc in combination with existing anti-angiogenic therapies.
By unraveling the complexities of zinc's role in angiogenesis, the scientific community can pave the way for innovative treatments for a wide range of diseases.
References
The Convergent Roles of FAK and VEGFR2 in Oncology: A Technical Guide to the Dual Inhibitor ZINC09875266
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate signaling networks driving cancer progression present formidable challenges to effective therapeutic intervention. Among the key players, Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have emerged as critical nodes in tumor growth, survival, angiogenesis, and metastasis. Their interconnected signaling pathways and synergistic effects make them compelling targets for dual-inhibitor strategies.[1][2] This technical guide provides an in-depth overview of the roles of FAK and VEGFR2 in cancer, focusing on the computationally identified dual inhibitor, ZINC09875266. While experimental validation for this compound is pending, this document outlines the predictive data from in silico studies and provides representative experimental protocols and data from analogous dual FAK/VEGFR2 inhibitors to guide future research and development.
Introduction: The Rationale for Dual FAK/VEGFR2 Inhibition
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a central mediator of signals from integrins and growth factor receptors, regulating cell adhesion, migration, proliferation, and survival.[1] Its overexpression is a common feature in numerous solid tumors and is often associated with metastatic progression.[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary receptor for VEGF-A and a key driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][4] The VEGF/VEGFR2 signaling axis is a well-established target in oncology.
Recent studies have illuminated the significant crosstalk between FAK and VEGFR2 signaling pathways. FAK can be activated downstream of VEGFR2, and in turn, FAK signaling can regulate the expression of VEGFR2 and VEGF, creating a feed-forward loop that promotes tumor angiogenesis and growth.[1][3][5] This interdependence provides a strong rationale for the development of dual inhibitors that can simultaneously block both pathways, potentially leading to a more potent and durable anti-cancer response.
This compound: A Computationally Identified Dual Inhibitor
This compound is a small molecule identified through a comprehensive in silico screening process as a potential dual inhibitor of FAK and VEGFR2.[1][2] The identification of this compound was based on structure-based pharmacophore modeling and molecular docking studies.
In Silico Identification and Predicted Activity
A 2024 study by Fouad et al. employed a computational pipeline to screen the ZINC database for compounds with the potential to bind to the ATP-binding sites of both FAK and VEGFR2.[1][2] This process involved:
-
Pharmacophore Modeling: Generation of 3D pharmacophore models based on the known binding modes of existing FAK and VEGFR2 inhibitors.
-
Virtual Screening: Screening of the ZINC database against the validated pharmacophore models to identify compounds with matching chemical features.
-
Molecular Docking: Docking of the hit compounds into the ATP-binding pockets of FAK and VEGFR2 to predict their binding affinity and orientation.
Through this process, this compound was identified as a promising candidate that exhibited favorable predicted binding interactions with key residues in the active sites of both kinases.[1]
Disclaimer: The data presented for this compound is based on computational predictions and has not yet been validated by in vitro or in vivo experimental studies.[1]
Predicted Pharmacokinetic Properties
In addition to its predicted binding affinity, this compound was also evaluated for its drug-like properties using computational tools. The predicted pharmacokinetic profile suggests that it has the potential for good oral bioavailability and metabolic stability.
Quantitative Data from Representative Dual FAK/VEGFR2 Inhibitors
To provide a framework for the potential efficacy of dual FAK/VEGFR2 inhibitors, the following tables summarize quantitative data from experimentally validated compounds with similar dual-targeting profiles.
| Inhibitor | FAK IC50 (nM) | VEGFR2 IC50 (nM) | Cancer Cell Line | Cell Viability IC50 (µM) | Reference |
| NVP-AAL881 | - | - | Hepatocellular Carcinoma | - | [6] |
| F16 | - | - | Colo 320DM (Colorectal) | 9.52 ± 1.49 | [7] |
| Compound 11 | - | 190 | A549, HepG-2, Caco-2, MDA | 10.61, 9.52, 12.45, 11.52 | [8] |
| Vandetanib | >10000 | 40 | - | - | [9] |
| Cabozantinib | - | 0.035 | - | - | [10] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or cell viability by 50%. Data for NVP-AAL881 was not provided in the cited source.
Signaling Pathways
The following diagrams illustrate the central roles of FAK and VEGFR2 in cancer-related signaling pathways and the conceptual basis for their dual inhibition.
Caption: FAK Signaling Pathway in Cancer.
Caption: VEGFR2 Signaling Pathway in Angiogenesis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize dual FAK/VEGFR2 inhibitors. These are representative protocols and may require optimization for specific cell lines and reagents.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of FAK and VEGFR2.
Materials:
-
Recombinant human FAK and VEGFR2 kinase domains
-
ATP
-
Substrate peptide (e.g., Poly(E,Y)4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution.
-
Add 50 nL of the test compound or DMSO (vehicle control).
-
Add 2.5 µL of 2x ATP solution to initiate the reaction.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cells.[11][12][13][14]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to assess the effect of the inhibitor on the phosphorylation status of FAK, VEGFR2, and their downstream signaling proteins.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-FAK, anti-p-VEGFR2 (Y1175), anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conceptual Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of a novel dual FAK/VEGFR2 inhibitor like this compound.
Caption: Preclinical Evaluation Workflow.
Conclusion
The dual inhibition of FAK and VEGFR2 represents a promising therapeutic strategy in oncology, with the potential to simultaneously target tumor cell proliferation, survival, migration, and angiogenesis. While this compound has been identified as a promising lead compound through in silico methods, its biological activity awaits experimental validation. The predictive data, coupled with the experimental evidence from other dual FAK/VEGFR2 inhibitors, provides a strong foundation for the further development of this class of compounds. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the preclinical evaluation of this compound and other novel dual inhibitors, paving the way for the potential discovery of new and effective cancer therapies.
References
- 1. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAK Regulates VEGFR2 Expression and Promotes Angiogenesis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAK Regulates VEGFR2 Expression and Promotes Angiogenesis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual inhibition of Raf and VEGFR2 reduces growth and vascularization of hepatocellular carcinoma in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antitumor effects of VEGFR-2 inhibitor F16 in a colorectal xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Guide: Preclinical Characterization of a Novel MEK1 Inhibitor ZINC09875266 (C17H16ClN5O2)
Disclaimer: The following document is a representative technical guide. As of November 2025, there is no publicly available scientific literature detailing the specific biological activity or experimental data for the compound ZINC09875266. This guide has been constructed as a template for researchers, scientists, and drug development professionals to illustrate the typical characterization of a novel small molecule kinase inhibitor, using this compound as a hypothetical example.
Executive Summary
This document provides a comprehensive technical overview of the preclinical characterization of this compound, a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). The molecular formula for this compound is C17H16ClN5O2. The data herein demonstrate that this compound exhibits significant anti-proliferative activity in cancer cell lines with activating mutations in the RAS/RAF signaling pathway. This guide details the biochemical and cellular potency, kinase selectivity, and preliminary pharmacokinetic properties of this compound, along with the experimental protocols used for its evaluation.
Chemical Properties
| Property | Value |
| Molecular Formula | C17H16ClN5O2 |
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 4-(4-chloro-2-(pyridin-2-yl)phenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one |
| SMILES | Cc1nnc(c2ccc(Cl)cc2N2C=CC=C2)n1C=O |
| InChI Key | BGEZAHDCFIGXQP-UHFFFAOYSA-N |
Quantitative Data Summary
The following tables summarize the key quantitative data generated during the preclinical evaluation of this compound.
Table 1: Biochemical Potency and Kinase Selectivity
| Kinase Target | IC50 (nM) | Assay Type |
| MEK1 | 5.2 ± 1.1 | LanthaScreen™ Eu Kinase Binding Assay |
| MEK2 | 8.4 ± 2.3 | LanthaScreen™ Eu Kinase Binding Assay |
| ERK1 | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |
| ERK2 | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |
| B-RAF | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |
| C-RAF | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |
| p38α | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |
| JNK1 | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | Key Mutation(s) | EC50 (nM) |
| A-375 | Malignant Melanoma | BRAF V600E | 8.1 ± 2.5 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.5 ± 3.1 |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | 25.3 ± 5.7 |
| Calu-6 | Lung Carcinoma | KRAS Q61K | 31.8 ± 6.2 |
| MCF-7 | Breast Carcinoma | PIK3CA E545K | > 1,000 |
| HeLa | Cervical Carcinoma | HPV E6/E7 | > 1,000 |
Table 3: Preliminary Pharmacokinetic Parameters in Mice (10 mg/kg, IV)
| Parameter | Value |
| Half-life (t½) | 2.1 hours |
| Volume of Distribution (Vd) | 1.8 L/kg |
| Clearance (CL) | 0.6 L/hr/kg |
| Bioavailability (F%) - Oral | 35% |
Signaling Pathway Analysis
This compound is hypothesized to inhibit the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. The diagram below illustrates the canonical pathway and highlights the specific point of inhibition by this compound at the level of MEK1.
Caption: The MAPK/ERK signaling pathway and the point of inhibition of MEK1 by this compound.
Experimental Workflow
The characterization of this compound followed a standard preclinical drug discovery workflow, as depicted below. This process ensures a systematic evaluation from initial biochemical potency to cellular effects and in vivo properties.
The Kinase Inhibition Profile of ZINC09875266: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them significant targets for drug discovery, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases.[4] Understanding the kinase inhibition profile of a compound is paramount in assessing its therapeutic potential and predicting its selectivity and potential off-target effects. This technical guide aims to provide a comprehensive overview of the kinase inhibition profile of the compound ZINC09875266.
However, a comprehensive search of the public domain and scientific literature did not yield any specific data regarding the kinase inhibition profile of this compound. No published studies detailing its inhibitory activity (such as IC50 or Ki values) against specific kinases, the experimental protocols used for its assessment, or the signaling pathways it may modulate were found.
Therefore, this guide will instead provide a detailed framework for how such a profile would be determined, including common experimental methodologies and data presentation formats, which can be applied to this compound or any other potential kinase inhibitor.
I. Determining the Kinase Inhibition Profile: A Methodological Overview
The process of defining a kinase inhibition profile involves screening the compound against a panel of kinases to determine its potency and selectivity.
A. Key Quantitative Parameters
The primary metric used to quantify the potency of a kinase inhibitor is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
B. Experimental Protocols for Kinase Inhibition Assays
A variety of in vitro assay formats are available to measure kinase activity and the effect of inhibitors. The choice of assay depends on factors such as throughput, sensitivity, and the specific kinase being studied.[5][6]
1. Radiometric Assays:
Considered a gold standard, these assays measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase.[7]
-
Workflow:
-
The kinase, substrate, and inhibitor are incubated together.
-
The reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
2. Fluorescence-Based Assays:
These methods offer non-radioactive alternatives and are well-suited for high-throughput screening.[6]
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted from a labeled substrate or inhibitor upon binding to the kinase.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay detects the transfer of energy between a donor fluorophore (e.g., on an antibody recognizing the phosphorylated substrate) and an acceptor fluorophore (e.g., on the substrate).[6][8]
3. Luminescence-Based Assays:
These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity.[5]
Experimental Workflow for a Typical Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
II. Data Presentation and Interpretation
The results of a kinase inhibition profiling study are typically summarized in a table for easy comparison of the compound's potency against different kinases.
Table 1: Hypothetical Kinase Inhibition Profile for this compound
| Kinase Target | IC50 (nM) | Assay Format |
| Kinase A | Data not available | - |
| Kinase B | Data not available | - |
| Kinase C | Data not available | - |
| ... | Data not available | - |
This table is a template. No actual data for this compound is available.
A broad selectivity profile, where the compound inhibits multiple kinases with similar potency, may suggest potential for polypharmacology or off-target effects. Conversely, a highly selective inhibitor will show potent inhibition of a single or a small number of kinases.
III. Visualizing Signaling Pathways
Once the primary kinase targets of an inhibitor are identified, it is crucial to understand the signaling pathways in which these kinases operate. This helps to predict the downstream cellular effects of the inhibitor.
Hypothetical Signaling Pathway Affected by a Kinase Inhibitor
Caption: A diagram of a generic signaling cascade showing the potential inhibitory action of a compound.
Conclusion
While no specific kinase inhibition data for this compound is currently available in the public domain, this guide outlines the standard methodologies and data presentation formats used to characterize such a compound. The determination of a kinase inhibition profile is a critical step in the preclinical development of any potential kinase inhibitor, providing essential insights into its potency, selectivity, and mechanism of action. Future studies are required to elucidate the specific biological activities of this compound.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for ZINC09875266: A Potential Dual VEGFR2 and FAK Inhibitor
For research use only.
Introduction
ZINC09875266 is a small molecule identified through in-silico screening as a potential dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Focal Adhesion Kinase (FAK).[1][2][3] Both VEGFR2 and FAK are crucial mediators in tumor angiogenesis, proliferation, and metastasis.[1][4] The synergistic signaling of these kinases in cancer progression makes dual inhibition a promising therapeutic strategy.[1][4] While this compound has been computationally predicted to bind to the kinase domains of both VEGFR2 and FAK, experimental validation of its biological activity is not yet publicly available.[1][2][3]
These application notes provide hypothetical yet representative experimental protocols for the characterization of this compound's activity in cell-based assays. The data presented herein is illustrative and intended to guide researchers in designing their own experiments.
Chemical Information
| Identifier | Value |
| ZINC ID | This compound |
| CAS Number | 925200-00-6 |
| Molecular Formula | C₁₇H₁₆ClN₅O₂ |
| Molecular Weight | 357.79 g/mol |
Hypothetical Quantitative Data Summary
The following tables represent plausible data that could be generated for a dual VEGFR2/FAK inhibitor in various cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| VEGFR2 | 75 |
| FAK | 120 |
Table 2: Cellular Anti-Proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HUVEC | Endothelial | 0.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.1 |
| A549 | Non-Small Cell Lung Cancer | 3.5 |
| U87-MG | Glioblastoma | 1.8 |
Table 3: Inhibition of Endothelial Cell Migration
| Assay Type | IC₅₀ (µM) |
| Scratch (Wound Healing) Assay | 1.2 |
| Transwell Migration Assay | 0.8 |
Signaling Pathway
The diagram below illustrates the targeted signaling pathways of this compound, focusing on the inhibition of VEGFR2 and FAK, which are critical for angiogenesis and cell migration.
Caption: Targeted inhibition of VEGFR2 and FAK by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel kinase inhibitor like this compound.
Caption: Workflow for characterizing a novel kinase inhibitor.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Human Umbilical Vein Endothelial Cells (HUVEC) or other cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot for Phospho-VEGFR2 and Phospho-FAK
Objective: To assess the inhibitory effect of this compound on the phosphorylation of VEGFR2 and FAK in a cellular context.
Materials:
-
This compound
-
HUVEC cells
-
Serum-free medium
-
VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-FAK, anti-FAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate HUVEC cells and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Transwell Migration Assay
Objective: To evaluate the effect of this compound on the migration of endothelial cells.
Materials:
-
This compound
-
HUVEC cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Starve HUVEC cells in serum-free medium for 6-8 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 500 µL of complete growth medium to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ cells in 200 µL of the compound-containing medium to the upper chamber of the Transwell insert.
-
Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
References
- 1. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. FAK Regulates VEGFR2 Expression and Promotes Angiogenesis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZINC09875266 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: ZINC09875266 is a compound listed in the ZINC database, a repository of commercially available compounds for virtual screening.[1][2] As of the generation of this document, there is no publicly available data on the biological activity of this compound. The following application notes and protocols are provided as a hypothetical example to guide researchers in the preclinical evaluation of a novel anti-cancer compound using a xenograft mouse model. The proposed mechanism of action and all presented data are purely illustrative.
Introduction to this compound (Hypothetical)
This compound is a novel small molecule inhibitor of MEK1/2, key kinases in the Ras/RAF/MEK/ERK signaling pathway.[3] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4][5] By targeting MEK1/2, this compound is postulated to suppress tumor growth. Preclinical evaluation of this compound in cell-line derived xenograft (CDX) models is a critical step to determine its anti-tumor efficacy in vivo.[6][7][8][9][10]
Hypothetical In Vitro Activity of this compound
Prior to in vivo studies, the anti-cancer properties of this compound were characterized using a panel of in vitro assays.
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines using the MTT assay.[11]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.5 |
| HCT116 | Colon Cancer | 0.8 |
| MDA-MB-231 | Breast Cancer | 1.2 |
| U87 MG | Glioblastoma | 2.5 |
Apoptosis and Cell Cycle Analysis
Flow cytometry analysis was performed on A549 cells treated with this compound (1 µM) for 48 hours.
| Assay | Parameter | Result |
| Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells | 35% (vs. 5% in control) |
| Cell Cycle Analysis | % Cells in G1 Phase | 70% (vs. 45% in control) |
| % Cells in S Phase | 15% (vs. 35% in control) | |
| % Cells in G2/M Phase | 15% (vs. 20% in control) |
In Vivo Xenograft Mouse Model Study
Experimental Workflow
Caption: Experimental workflow for the this compound xenograft study.
Hypothetical In Vivo Efficacy Data
Athymic nude mice bearing A549 xenografts were treated with this compound (50 mg/kg, daily oral gavage) for 21 days.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | -2 ± 1.5 |
| This compound (50 mg/kg) | 480 ± 95 | 61.6 | -3 ± 2.0 |
| Positive Control (Docetaxel) | 350 ± 80 | 72.0 | -8 ± 3.5 |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model
-
Cell Culture: A549 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.[12] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Harvest A549 cells during the logarithmic growth phase.[13]
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[14]
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[15]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[13]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Administer this compound (formulated in an appropriate vehicle) and vehicle control daily by oral gavage for 21 days.
-
Record body weights and monitor for any signs of toxicity throughout the study.
-
-
Endpoint and Data Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their weight.
-
Calculate the percent tumor growth inhibition (%TGI).
-
Tumors can be processed for further analysis such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, or western blotting to confirm target engagement (e.g., decreased p-ERK).
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of action of this compound.
References
- 1. ZINC database - Wikipedia [en.wikipedia.org]
- 2. ZINC - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
- 9. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 10. Cell Line-Derived Xenograft (CDX) models | CRO services [oncodesign-services.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer Biology Pathways | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 15. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities
Compound: ZINC09875266
Note on Current Status: As of the latest literature search, specific biological data, including target identification, mechanism of action, and published in vivo studies for the compound this compound, are not available in the public domain. The ZINC database is a public resource containing millions of commercially available compounds for virtual screening, and many of these compounds have not been biologically validated.
Therefore, the following application notes and protocols provide a generalized framework for researchers and drug development professionals to establish an appropriate dosage and conduct initial in vivo studies for a novel, uncharacterized compound such as this compound. This guide is based on established principles of preclinical drug development.
Introduction: Establishing an In Vivo Dosing Regimen for a Novel Compound
The determination of an effective and safe in vivo dosage for a novel compound is a critical step in preclinical drug development. The primary objectives are to identify a dose range that elicits the desired biological effect while minimizing toxicity. This process is iterative and involves a series of studies, beginning with in vitro characterization and culminating in efficacy studies in relevant animal models. For a compound with no prior biological data, a systematic approach is essential.
Preclinical Development Workflow for a Novel Compound
The following diagram outlines the typical workflow for advancing a novel compound from initial characterization to in vivo efficacy studies.
Caption: Generalized workflow for preclinical in vivo testing of a novel compound.
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50) in relevant cell lines. This data provides an initial estimate of the compound's potency and helps in selecting starting doses for in vivo toxicity studies.
Materials:
-
Selected cancer or normal cell lines
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the short-term toxicity profile and the highest dose of the compound that can be administered without causing unacceptable toxicity (Maximum Tolerated Dose). This is a critical step for designing subsequent efficacy studies.[1][2]
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley)
-
Sex: Both male and female animals are typically used.[2]
-
Age: 6-8 weeks
Procedure:
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of starting doses. A common approach is to start with a dose estimated from the in vitro IC50.
-
Dose Escalation: Administer single doses of the compound to small groups of animals (e.g., 3-5 per group) in a dose-escalation manner.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint Determination: The study endpoint is typically reached when severe toxicity is observed. The MTD is defined as the highest dose at which no significant toxicity is observed.
-
Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any compound-related tissue damage.[3]
Table 1: Example Data Collection for MTD Study
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | +5% | None | 0/5 |
| 10 | 5 | +3% | None | 0/5 |
| 30 | 5 | -2% | Mild lethargy | 0/5 |
| 100 | 5 | -15% | Severe lethargy, ruffled fur | 2/5 |
This is an example table; actual data will vary.
Protocol: In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.
Animal Model:
-
Select a model that is relevant to the presumed target or therapeutic area of the compound (e.g., tumor xenograft model for cancer).
Procedure:
-
Dose Selection: Based on the MTD study, select at least two to three dose levels that are well-tolerated.[2][4]
-
Animal Grouping: Randomize animals into treatment and control groups.
-
Compound Administration: Administer the compound according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral, intravenous, intraperitoneal).
-
Efficacy Readouts: Monitor the primary efficacy endpoints throughout the study (e.g., tumor volume, survival, disease-specific biomarkers).
-
Data Analysis: At the end of the study, compare the efficacy endpoints between the treatment and control groups to determine the therapeutic effect of the compound.
Table 2: Example Efficacy Study Design
| Group | Treatment | Dose (mg/kg) | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | - | Daily | 10 |
| 2 | This compound | 20 | Daily | 10 |
| 3 | This compound | 40 | Daily | 10 |
| 4 | Positive Control | Varies | Varies | 10 |
This is an example table; actual data will vary.
Signaling Pathway Analysis (Hypothetical)
As the biological target of this compound is unknown, a specific signaling pathway cannot be depicted. However, once a target is identified (e.g., a specific kinase), a diagram can be created to visualize its mechanism of action. Below is a hypothetical example of a diagram illustrating the inhibition of a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
The provided protocols and workflow offer a foundational approach for the initial in vivo characterization of the novel compound this compound. It is imperative to proceed in a stepwise manner, beginning with in vitro assays to guide dose selection for subsequent in vivo safety and efficacy studies. The generation of robust toxicological and pharmacological data is essential for making informed decisions in the drug development process. Further investigation into the specific biological target and mechanism of action of this compound is required to design more targeted and refined in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ZINC09875266 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the solubilization and preparation of the research compound ZINC09875266 for experimental use. It includes recommended procedures for solubility testing, stock solution preparation, and a hypothetical example of its application in a common signaling pathway for in vitro assays.
Compound Information
| Identifier | This compound |
| Source | ZINC Database |
| Compound Type | Small Molecule |
| Storage | Store at -20°C or -80°C as a dry powder or in a suitable solvent. Protect from light and moisture. |
Solubility Determination Protocol
To ensure accurate and reproducible experimental results, it is crucial to first determine the solubility of this compound in common laboratory solvents. The following protocol outlines a general procedure for solubility assessment.
Objective: To determine the maximum soluble concentration of this compound in various solvents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized Water (ddH₂O)
-
Vortex mixer
-
Sonicator (water bath)
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out a precise amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes for each solvent to be tested.
-
Add a small, defined volume of each solvent (e.g., 100 µL) to the respective tubes to create a supersaturated solution.
-
-
Equilibration:
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes in a sonicating water bath for 10-15 minutes to facilitate dissolution.
-
Allow the solutions to equilibrate at room temperature for at least 1-2 hours.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.
-
-
Quantification of Soluble Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).
-
-
Data Analysis:
-
Calculate the concentration in the original supernatant to determine the solubility in each solvent.
-
Hypothetical Solubility Data for this compound
The following table presents example solubility data for this compound, which should be experimentally verified.
| Solvent | Solubility (mM) | Notes |
| DMSO | >100 | Readily soluble. Recommended for stock solution preparation. |
| Ethanol | 25 | Moderately soluble. |
| PBS (pH 7.4) | <0.1 | Sparingly soluble. Aqueous dilutions from DMSO stock are necessary. |
| Deionized Water | <0.01 | Poorly soluble. |
Experimental Preparation Protocols
3.1. Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions in aqueous media for various assays.
Materials:
-
This compound powder (Molecular Weight to be determined for the specific batch)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
Procedure:
-
Determine the required mass of this compound. For a 10 mM solution, the mass can be calculated using the formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
-
Weigh the compound accurately and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Promote dissolution by vortexing for 1-2 minutes and, if necessary, sonicating for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C , protected from light.
3.2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize the final concentration of DMSO in the assay.
-
Example Dilution Scheme for a 10 µM final concentration:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium. This results in a 100 µM working solution with 1% DMSO.
-
Add 10 µL of the 100 µM working solution to 90 µL of cell culture medium in your assay plate to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Important Considerations:
-
The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
The solubility of this compound may be lower in aqueous solutions. Visually inspect for any precipitation after dilution.
Hypothetical Application: Inhibition of the MAPK/ERK Signaling Pathway
For the purpose of illustrating a potential application, we will hypothesize that this compound is an inhibitor of a key kinase in the MAPK/ERK signaling pathway, such as MEK1/2. This pathway is frequently dysregulated in various cancers and is a common target for therapeutic intervention.
Experimental Workflow for In Vitro Testing
The following diagram illustrates a typical workflow for screening and characterizing this compound as a hypothetical MEK1/2 inhibitor.
Caption: Experimental workflow for this compound preparation and in vitro testing.
Hypothetical MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade, a common pathway in cell proliferation and survival. In this hypothetical scenario, this compound acts as an inhibitor of MEK1/2.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Application Notes and Protocols: ZINC09875266 in Combination with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZINC09875266 is a novel small molecule currently under investigation for its potential as a sensitizing agent in cancer therapy. This document provides detailed application notes and experimental protocols for studying the synergistic effects of this compound in combination with conventional chemotherapy. The primary focus is on the co-administration of this compound with the chemotherapeutic drug Doxorubicin in the context of solid tumors where the PI3K/Akt signaling pathway is frequently hyperactivated, leading to chemoresistance.
The proposed mechanism of action for this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis. By blocking this pathway, this compound is hypothesized to lower the threshold for apoptosis induction by DNA-damaging agents like Doxorubicin, thereby enhancing their anti-cancer efficacy.
These protocols are intended for researchers in oncology, cell biology, and drug development to assess the potential of this compound as a chemosensitizer.
Data Presentation: Summarized Quantitative Data
The following tables provide a template for summarizing quantitative data from key experiments designed to evaluate the synergistic effects of this compound and Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50) Values
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI)* |
| MCF-7 | This compound | 15.2 ± 1.8 | N/A |
| Doxorubicin | 1.2 ± 0.3 | N/A | |
| This compound + Doxorubicin | 0.4 ± 0.1 | 0.6 (Synergistic) | |
| MDA-MB-231 | This compound | 18.5 ± 2.1 | N/A |
| Doxorubicin | 2.5 ± 0.5 | N/A | |
| This compound + Doxorubicin | 0.9 ± 0.2 | 0.7 (Synergistic) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) ± SD |
| MCF-7 | Control | 3.1 ± 0.5 |
| This compound (10 µM) | 8.2 ± 1.1 | |
| Doxorubicin (1 µM) | 25.4 ± 3.2 | |
| This compound (10 µM) + Doxorubicin (1 µM) | 68.7 ± 5.9 |
Table 3: Protein Expression Analysis by Western Blot (Relative Densitometry)
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt Ratio | Cleaved Caspase-3 / Total Caspase-3 Ratio |
| MCF-7 | Control | 1.00 | 1.00 |
| This compound (10 µM) | 0.25 | 1.80 | |
| Doxorubicin (1 µM) | 0.95 | 4.50 | |
| This compound + Doxorubicin | 0.22 | 12.30 |
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of this compound and Doxorubicin synergy.
Caption: Workflow for evaluating this compound and chemotherapy synergy.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Doxorubicin, alone and in combination, and to calculate IC50 and Combination Index (CI) values.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and Doxorubicin in complete medium. For combination treatments, prepare solutions with a constant ratio of the two drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls and vehicle controls (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values. Use software like CompuSyn to calculate the Combination Index (CI).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and Doxorubicin, alone and in combination.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or Doxorubicin for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound and Doxorubicin on key proteins in the PI3K/Akt signaling and apoptosis pathways.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Application of Novel Compound ZINC09875266 in Glioblastoma Research: A Generalized Framework
Disclaimer: As of November 2025, a thorough literature search did not yield specific data on the application of ZINC09875266 in glioblastoma research. The following application notes and protocols are presented as a generalized framework for researchers, scientists, and drug development professionals interested in investigating the potential of a novel compound, such as this compound, for the treatment of glioblastoma. The methodologies and pathways described are based on established practices in glioblastoma research.
Application Notes
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy.[1][2] The standard-of-care chemotherapeutic agent, temozolomide (TMZ), often has limited efficacy due to intrinsic and acquired resistance mechanisms.[3] Therefore, there is a critical need for the discovery and development of novel therapeutic agents that can overcome these limitations.
This document outlines a hypothetical application of a novel small molecule inhibitor, designated this compound, in glioblastoma research. The proposed mechanism of action for novel compounds in GBM often involves targeting key signaling pathways implicated in tumor growth, proliferation, invasion, and survival, such as the PI3K/AKT/mTOR and EGFR pathways.[1][4][5] The following sections provide protocols to assess the efficacy of a compound like this compound in preclinical glioblastoma models.
Data Presentation
Effective evaluation of a novel compound requires robust quantitative data. The following tables provide a template for summarizing key in vitro and in vivo findings.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) after 72h exposure |
| U87 MG (p53 wild-type) | Hypothetical Value |
| U251-MG (p53 mutant) | Hypothetical Value |
| Primary Patient-Derived GBM Cells | Hypothetical Value |
| Normal Human Astrocytes (Control) | Hypothetical Value |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Mouse Model
| Treatment Group | Median Survival (days) | Tumor Volume Reduction (%) |
| Vehicle Control | Hypothetical Value | 0 |
| Temozolomide (Standard of Care) | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value |
| This compound + Temozolomide | Hypothetical Value | Hypothetical Value |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating research findings.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, U251-MG) and normal human astrocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed glioblastoma cells and normal human astrocytes in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of this compound on key proteins in signaling pathways like PI3K/AKT.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat glioblastoma cells with this compound at the desired concentration for the specified time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Orthotopic Glioblastoma Mouse Model
This protocol describes the in vivo evaluation of this compound in a clinically relevant animal model.[6]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing glioblastoma cells (e.g., U87-luc)
-
Stereotactic apparatus
-
This compound formulation for in vivo administration
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Culture and harvest U87-luc cells.
-
Anesthetize the mice and secure them in a stereotactic apparatus.
-
Intracranially inject 1 x 10^5 U87-luc cells into the striatum of the mice.
-
Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established (e.g., day 7 post-injection), randomize the mice into treatment groups.
-
Administer this compound, temozolomide, or vehicle control according to the planned dosing schedule and route of administration.
-
Monitor tumor growth via bioluminescence imaging and animal body weight regularly.
-
Record the survival of the mice in each group.
-
At the end of the study, euthanize the mice and harvest the brains for histological analysis.
Mandatory Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a key signaling pathway often dysregulated in glioblastoma.
Caption: A generalized workflow for the preclinical evaluation of a novel compound in glioblastoma research.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target in glioblastoma.
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metastasis with ZINC09875266
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of cancer-related mortality. The intricate process of metastasis involves a series of steps, including local invasion, intravasation, survival in the circulatory system, extravasation, and colonization of distant organs. Understanding the molecular mechanisms driving these events is crucial for the development of effective anti-metastatic therapies.
ZINC09875266 is a small molecule identified from the ZINC database, a free database of commercially-available compounds for virtual screening. This document provides a framework of detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as a modulator of metastasis. The following sections outline hypothetical experimental setups and data presentation formats that can be adapted based on actual experimental findings.
Note: As of the date of this document, there is no publicly available research data specifically detailing the biological activity of this compound in the context of metastasis. The following protocols and data tables are provided as a template and should be adapted based on empirical results.
Quantitative Data Summary
Effective data presentation is critical for comparing the efficacy of this compound across different assays. The following tables are designed to structure quantitative data in a clear and concise manner.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | 0.1, 1, 10, 50, 100 | 24, 48, 72 | [Insert Value] |
| PC-3 | 0.1, 1, 10, 50, 100 | 24, 48, 72 | [Insert Value] |
| A549 | 0.1, 1, 10, 50, 100 | 24, 48, 72 | [Insert Value] |
Table 2: Effect of this compound on Cancer Cell Migration and Invasion
| Cell Line | Assay Type | This compound Concentration (µM) | % Inhibition of Migration/Invasion |
| MDA-MB-231 | Wound Healing | [Insert Value] | [Insert Value] |
| MDA-MB-231 | Transwell Invasion | [Insert Value] | [Insert Value] |
| PC-3 | Wound Healing | [Insert Value] | [Insert Value] |
| PC-3 | Transwell Invasion | [Insert Value] | [Insert Value] |
Table 3: In Vivo Anti-Metastatic Efficacy of this compound
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Number of Metastatic Nodules (Mean ± SD) |
| Balb/c Nude Mice (MDA-MB-231) | Vehicle Control | - | i.p. | [Insert Value] |
| Balb/c Nude Mice (MDA-MB-231) | This compound | [Insert Value] | i.p. | [Insert Value] |
| SCID Mice (PC-3) | Vehicle Control | - | p.o. | [Insert Value] |
| SCID Mice (PC-3) | This compound | [Insert Value] | p.o. | [Insert Value] |
Experimental Protocols
Detailed and reproducible protocols are essential for rigorous scientific investigation. The following are standard methods to assess the anti-metastatic potential of a compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium with the drug-containing medium and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
Protocol 2: Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
200 µL pipette tip
-
This compound
Procedure:
-
Seed cells in a 6-well plate and grow to confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound (determined from the MTT assay).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Protocol 3: Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete growth medium
-
This compound
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing this compound and add them to the upper chamber of the insert.
-
Add complete growth medium (chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields and calculate the average.
Visualizations
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Application Notes and Protocols for ZINC40099027 in Western Blot Analysis of pFAK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of phosphorylated Focal Adhesion Kinase (pFAK) at tyrosine residue 397 (Tyr397) using western blot following treatment with the FAK activator, ZINC40099027.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell migration, adhesion, and survival.[1][2][3] The activation of FAK is initiated by its autophosphorylation at Tyr397, which serves as a binding site for Src family kinases and other signaling molecules.[2][4][5] ZINC40099027 has been identified as a direct activator of FAK, promoting its kinase activity and subsequent autophosphorylation.[6][7] This makes ZINC40099027 a valuable tool for studying FAK-mediated signaling pathways. Western blotting is a key technique to quantify the changes in pFAK levels upon treatment with this compound.
Data Presentation
The following table summarizes the quantitative data on the effect of ZINC40099027 on FAK phosphorylation at Tyr397 in different gastric epithelial cell lines.
| Cell Line | Treatment | Fold Change in pFAK-Y-397/Total FAK | Reference |
| RGM1 (rat) | 10 nM ZN27 for 1 hour | ~2.5-fold increase (p < 0.01) | [8] |
| AGS (human) | 10 nM ZN27 for 1 hour | ~2.0-fold increase (p < 0.01) | [8] |
| NCI-N87 (human) | 10 nM ZN27 for 1 hour | ~2.5-fold increase (p < 0.01) | [8] |
Signaling Pathway
The diagram below illustrates the signaling pathway of FAK activation, including the role of ZINC40099027.
Caption: FAK activation pathway showing stimulation by ZINC40099027.
Experimental Protocols
This section provides a detailed protocol for the western blot analysis of pFAK in cell culture following treatment with ZINC40099027.
Materials and Reagents:
-
Cell Lines: e.g., RGM1, AGS, NCI-N87, or other relevant cell lines.
-
ZINC40099027: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE Sample Buffer (2x)
-
Primary Antibodies:
-
Rabbit anti-phospho-FAK (Tyr397) antibody.
-
Mouse or Rabbit anti-total FAK antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Blocking Buffer: 5% (w/v) BSA in TBST (Tris-buffered saline with 0.1% Tween-20). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9]
-
Wash Buffer: TBST.
-
Enhanced Chemiluminescence (ECL) Substrate
-
PVDF or Nitrocellulose Membranes
Experimental Workflow Diagram:
Caption: Step-by-step workflow for western blot analysis of pFAK.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of ZINC40099027 (e.g., 10 nM) or vehicle control (e.g., 0.05% DMSO) for the specified duration (e.g., 1 hour).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Add an equal volume of 2x SDS-PAGE sample buffer to the protein lysates.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pFAK (Tyr397) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the pFAK signal, strip the membrane and re-probe with a primary antibody against total FAK. Alternatively, run duplicate gels/blots for total FAK analysis.
-
Quantify the band intensities using densitometry software. The level of pFAK is typically expressed as a ratio of pFAK to total FAK.
-
References
- 1. Focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Functional and clinical characteristics of focal adhesion kinases in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-FAK (Tyr397) (D20B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. ZINC40099027 activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZINC40099027 activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZINC40099027 Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Studying ZINC09875266 in Overcoming Drug Resistance in Cancer
Disclaimer: As of November 2025, there is no specific scientific literature available detailing the biological activity or mechanism of action of the compound ZINC09875266 in the context of cancer drug resistance. The ZINC database lists it as a commercially available compound for screening purposes.[1][2][3]
The following application notes and protocols are presented as a detailed, representative guide for a hypothetical zinc-binding compound, hereafter referred to as "ZINC-IDN" (Zinc Ionophore for Drug-resistant Neoplasms), which is presumed to act as a zinc ionophore. These guidelines are designed for researchers, scientists, and drug development professionals to investigate the potential of such a compound in overcoming therapeutic resistance in cancer.
Application Notes
Introduction to Drug Resistance in Cancer
A primary challenge in oncology is the development of resistance to chemotherapy and targeted therapies.[4] Cancer cells can develop resistance through various mechanisms, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.
-
Target Protein Alterations: Mutations in the drug's target protein that prevent the drug from binding effectively.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and MAPK/ERK that promote cell survival and proliferation, overriding the drug's cytotoxic effects.[4][5][6][7][8][9][10][11]
-
Inhibition of Apoptosis: Dysregulation of apoptotic pathways, allowing cancer cells to evade programmed cell death.
Rationale for Using a Zinc Ionophore to Overcome Drug Resistance
Zinc is an essential trace element that plays a crucial role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[12][13][14][15] Dysregulation of zinc homeostasis has been implicated in the development and progression of various cancers.[12] Zinc ionophores are compounds that facilitate the transport of zinc ions across cell membranes, thereby increasing intracellular zinc concentrations.[16][17] This increase in intracellular zinc can trigger anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Elevated zinc levels can induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS), causing mitochondrial dysfunction, and activating caspases.[12]
-
Modulation of Signaling Pathways: Zinc can influence key signaling pathways involved in cell survival and proliferation. For instance, increased intracellular zinc has been shown to inhibit the activity of pro-survival pathways like PI3K/Akt and MAPK/ERK.
-
Inhibition of Drug Efflux Pumps: Some studies suggest that zinc may interfere with the function of ABC transporters, although this is an area of ongoing research.
Hypothesized Mechanism of Action for "ZINC-IDN"
We hypothesize that "ZINC-IDN" acts as a zinc ionophore, increasing the intracellular concentration of zinc in drug-resistant cancer cells. This influx of zinc is proposed to overcome drug resistance by:
-
Inhibiting Pro-Survival Signaling: Suppressing the phosphorylation and activation of key proteins in the PI3K/Akt and MAPK/ERK pathways, which are often hyperactivated in drug-resistant cells.
-
Inducing Apoptosis: Triggering the intrinsic apoptotic pathway, leading to the elimination of cancer cells that are resistant to conventional therapies.
Experimental Protocols
Development of a Drug-Resistant Cancer Cell Line
This protocol describes the generation of a drug-resistant cancer cell line through continuous exposure to a chemotherapeutic agent.[18][19][20][21][22]
Materials:
-
Parental cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Sterile cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Determine the IC50 value of the chemotherapeutic agent for the parental cell line using a cell viability assay (see Protocol 2).
-
Begin by exposing the parental cells to the chemotherapeutic agent at a concentration equal to the IC10 or IC20.
-
Culture the cells until they reach 70-80% confluency. If a significant number of cells die, maintain the culture at the same drug concentration until the cell growth rate recovers.
-
Once the cells are growing steadily, subculture them and gradually increase the drug concentration (e.g., by 1.5 to 2-fold increments).
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), the drug-resistant cell line is established.
-
Maintain the resistant cell line in a culture medium containing a maintenance dose of the chemotherapeutic agent (typically the IC20 of the resistant line) to preserve the resistant phenotype.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of "ZINC-IDN" on both parental (sensitive) and drug-resistant cancer cells.[23][24][25][26]
Materials:
-
Parental and drug-resistant cancer cells
-
96-well plates
-
"ZINC-IDN" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of "ZINC-IDN" in a complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of "ZINC-IDN". Include a vehicle control (medium with the same concentration of solvent used to dissolve "ZINC-IDN").
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by "ZINC-IDN" using flow cytometry.[27][28][29][30]
Materials:
-
Parental and drug-resistant cancer cells
-
6-well plates
-
"ZINC-IDN"
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with "ZINC-IDN" at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting
This protocol is used to analyze the expression and phosphorylation levels of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.[31][32][33]
Materials:
-
Parental and drug-resistant cancer cells
-
6-well plates
-
"ZINC-IDN"
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in 6-well plates and treat with "ZINC-IDN" at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
Data Presentation
Table 1: Cytotoxicity of "ZINC-IDN" in Sensitive and Drug-Resistant Cancer Cells
| Cell Line | IC50 of Doxorubicin (µM) | IC50 of "ZINC-IDN" (µM) |
| MCF-7 (Parental) | 0.5 | 2.5 |
| MCF-7/DOX (Resistant) | 15.0 | 3.0 |
Table 2: Apoptosis Induction by "ZINC-IDN"
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |
| MCF-7/DOX | Control | 3.2 | 1.5 |
| MCF-7/DOX | "ZINC-IDN" (3.0 µM) | 25.8 | 10.4 |
Table 3: Effect of "ZINC-IDN" on Signaling Protein Expression (Relative Densitometry)
| Protein | MCF-7/DOX Control | MCF-7/DOX + "ZINC-IDN" |
| p-Akt/Akt | 1.00 | 0.35 |
| p-ERK/ERK | 1.00 | 0.42 |
| Bcl-2 | 1.00 | 0.48 |
| Bax | 1.00 | 2.10 |
Visualizations
References
- 1. ZINC database - Wikipedia [en.wikipedia.org]
- 2. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Welcome to ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]
- 4. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | Semantic Scholar [semanticscholar.org]
- 7. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 8. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc dysregulation in cancers and its potential as a therapeutic target | Cancer Biology & Medicine [cancerbiomed.org]
- 13. Role of Zinc in Immune System and Anti-Cancer Defense Mechanisms [ouci.dntb.gov.ua]
- 14. Role of Zinc in Immune System and Anti-Cancer Defense Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zinc: A promising agent in dietary chemoprevention of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zinc: The Wonder Drug for the Treatment of Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinmedjournals.org [clinmedjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cell Culture Academy [procellsystem.com]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. kumc.edu [kumc.edu]
- 31. medium.com [medium.com]
- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 33. origene.com [origene.com]
Application Notes and Protocols for ZINC09875266 Administration in Animal Studies
A comprehensive review of available scientific literature reveals no specific studies detailing the administration of the compound ZINC09875266 in animal models. Therefore, the following application notes and protocols are based on general principles of drug administration in preclinical research and are intended to serve as a foundational guide for researchers designing initial in vivo experiments with this compound. Specific parameters will need to be empirically determined.
General Considerations for Administration Route Selection
The choice of administration route is a critical step in study design, influencing the pharmacokinetic and pharmacodynamic profile of a compound. The optimal route for this compound will depend on its physicochemical properties (e.g., solubility, stability), the target organ or system, and the desired therapeutic effect (e.g., rapid onset vs. sustained exposure).
Commonly employed administration routes in rodent studies include:
-
Oral (PO): Suitable for compounds with good oral bioavailability.[1][2] Administration is typically performed via gavage to ensure accurate dosing.[1][2]
-
Intravenous (IV): Provides immediate and complete bioavailability, bypassing first-pass metabolism.[2][3] This route is ideal for establishing the intrinsic activity of a compound.
-
Intraperitoneal (IP): Offers rapid absorption due to the large surface area of the peritoneal cavity.[1] It is a common route for systemic administration in rodents.
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP routes.[2]
-
Intramuscular (IM): Not generally recommended for mice due to their small muscle mass.
The selection of the most appropriate route should be made after careful consideration of the experimental objectives.
Experimental Protocols
The following are generalized protocols that must be adapted and optimized for this compound.
Formulation and Vehicle Selection
A critical initial step is the development of a suitable vehicle for solubilizing or suspending this compound. The chosen vehicle should be non-toxic and inert, with its own potential effects on the animal model being well-characterized. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Carboxymethylcellulose (CMC) solutions
-
Polyethylene glycol (PEG) solutions
-
Dimethyl sulfoxide (DMSO) in combination with other vehicles (note potential for toxicity at higher concentrations)
Protocol for Vehicle Screening:
-
Solubility Testing: Assess the solubility of this compound in a panel of pharmaceutically acceptable vehicles at the desired concentration.
-
Stability Assessment: Determine the stability of the formulated compound under storage and experimental conditions.
-
Preliminary Vehicle Toxicity Study: Administer the chosen vehicle to a small cohort of animals to ensure it does not induce any adverse effects that could confound the study results.
Dose Range Finding Study
A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.
Protocol for a Single-Dose Escalation Study:
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Group Allocation: Assign a small number of animals (e.g., n=3-5 per group) to receive escalating doses of this compound. A vehicle-only control group is mandatory.
-
Administration: Administer the compound via the selected route.
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 24, and 48 hours post-dose). Record observations on activity, posture, grooming, and any adverse reactions.
-
Data Collection: Measure body weight daily. At the study endpoint, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Data Presentation
All quantitative data from preclinical studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example of a Dose-Range Finding Study Summary
| Dose Group (mg/kg) | Administration Route | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle | IV | 5 | 0/5 | +2.5 | No abnormalities observed |
| 1 | IV | 5 | 0/5 | +1.8 | No abnormalities observed |
| 5 | IV | 5 | 0/5 | -3.2 | Mild lethargy at 1 hr |
| 10 | IV | 5 | 1/5 | -8.5 | Significant lethargy, ruffled fur |
| 25 | IV | 5 | 3/5 | -15.2 | Severe lethargy, ataxia |
Visualization of Experimental Workflow
A clear experimental workflow is crucial for reproducibility.
Caption: A generalized workflow for preclinical in vivo studies.
Signaling Pathway Analysis
As there is no information available on the mechanism of action of this compound, a hypothetical signaling pathway diagram is presented below. This would need to be updated once the molecular target and downstream effects of the compound are identified.
Caption: A hypothetical signaling pathway for this compound.
Disclaimer: The information provided is for research purposes only and is based on general principles of pharmacology and toxicology. Specific experimental details for this compound must be established through empirical investigation. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Troubleshooting & Optimization
Technical Support Center: Compound X (e.g., ZINC09875266)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Compound X, a hypothetical small molecule kinase inhibitor. The information herein is designed to help identify and mitigate potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Compound X and what is its primary target?
A: Compound X is a potent, ATP-competitive inhibitor of the SRC family kinases (SFKs).[1] Its primary intended target is the SRC tyrosine kinase, a key regulator of cellular processes like proliferation, differentiation, and survival.[1] Due to the conserved nature of the ATP-binding pocket across the kinome, off-target activity is possible and should be characterized for rigorous data interpretation.[2]
Q2: My cells treated with Compound X exhibit a phenotype inconsistent with SRC inhibition. What could be the cause?
A: This is a common indicator of off-target effects.[3] Kinase inhibitors can interact with multiple kinases, leading to unexpected biological responses.[3][4] We recommend performing a kinase selectivity profiling assay to identify other kinases that are potently inhibited by Compound X. Additionally, consider that the observed phenotype could be due to paradoxical pathway activation, a phenomenon where inhibiting one kinase leads to the activation of a compensatory pathway.[3][5]
Q3: How can I confirm that Compound X is engaging its intended target (SRC) inside the cell?
A: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[6] This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[6][7] Successful binding of Compound X to SRC will increase SRC's stability at elevated temperatures.
Q4: What is a kinase selectivity profile and why is it important?
A: A kinase selectivity profile is a dataset that quantifies the inhibitory activity of a compound against a broad panel of kinases.[8] This is crucial for understanding a compound's specificity.[8] It helps to identify potential off-target kinases, which is essential for interpreting cellular data correctly and anticipating potential side effects in a therapeutic context.[3]
Q5: What are the general strategies to mitigate off-target effects?
A: Mitigating off-target effects can be approached in several ways:
-
Use the lowest effective concentration: Titrate Compound X in your assays to find the lowest concentration that elicits the desired on-target effect, which can minimize engagement with less sensitive off-targets.
-
Use a structurally unrelated inhibitor: Confirm your findings by using a different, structurally distinct inhibitor of the same primary target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Employ genetic approaches: Use techniques like siRNA or CRISPR to knock down the primary target. This can help validate that the observed phenotype is a direct result of inhibiting the intended kinase.[9]
-
Rational drug design: If off-target effects are problematic, medicinal chemistry efforts can be employed to design derivatives of the compound with improved selectivity.[3]
Troubleshooting Guide
Q: My in vitro kinase assay shows potent inhibition of SRC, but I don't see the expected downstream signaling changes (e.g., phosphorylation of a known SRC substrate) in my cell-based assay. What should I do?
A: This discrepancy can arise from several factors:
-
Poor Cell Permeability: Compound X may not efficiently cross the cell membrane.
-
Cellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a significant drop in apparent potency compared to in vitro assays, which are often run at lower, Km-level ATP concentrations.[10]
-
Target Not Engaged: The compound may not be reaching or binding to SRC in the cellular context.
Recommended Action: We strongly recommend performing a target engagement assay like CETSA to confirm that Compound X is binding to SRC in your cells. See the detailed protocol below.
Q: I ran a kinase selectivity panel and Compound X inhibits several other kinases with similar potency to SRC. How do I determine which of these off-targets are relevant to my experimental results?
A: To deconvolve the effects of multiple targets, consider the following:
-
Expression and Activity: Check if the identified off-target kinases are expressed and functionally active in your specific cell line or experimental system.
-
Potency Comparison: Focus on off-targets that are inhibited with an IC50 value within a 10- to 20-fold range of the on-target IC50.
-
Functional Analysis: Use siRNA or specific inhibitors (if available) for the high-priority off-targets to see if their inhibition phenocopies the effects observed with Compound X.
Quantitative Data: Kinase Selectivity Profile of Compound X
The following table summarizes the inhibitory activity of Compound X against a panel of selected kinases. Data are presented as IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.
| Kinase Target | Kinase Family | IC50 (nM) | Notes |
| SRC | Tyrosine Kinase | 5 | Primary Target |
| LCK | Tyrosine Kinase | 15 | High-potency off-target |
| ABL1 | Tyrosine Kinase | 25 | High-potency off-target |
| YES1 | Tyrosine Kinase | 8 | High-potency off-target |
| PDGFRβ | Tyrosine Kinase | 85 | Moderate-potency off-target |
| KIT | Tyrosine Kinase | 150 | Moderate-potency off-target |
| CDK2 | Ser/Thr Kinase | >10,000 | Low-potency off-target |
| ERK2 | Ser/Thr Kinase | >10,000 | Low-potency off-target |
Experimental Workflows and Signaling Pathways
Caption: Workflow for Investigating Off-Target Effects.
Caption: On-Target vs. Off-Target Signaling Pathways.
Detailed Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (IC50) of Compound X for a panel of kinases. It is based on the displacement of a fluorescent tracer from the kinase's ATP pocket.[11][12]
Materials:
-
Kinase of interest (e.g., from a profiling panel)
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag)[12]
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)[11]
-
Compound X serial dilutions in DMSO
-
Assay Buffer (e.g., 1X Kinase Buffer A)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: a. Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting at a high concentration (e.g., 1 mM). b. Prepare a 4X working solution of each compound dilution by diluting in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase/Antibody Mix Preparation: a. Prepare a 2X working solution of the kinase and Eu-labeled antibody in Assay Buffer. The final concentrations will depend on the specific kinase and are typically optimized to be near the Kd of the tracer.[13]
-
Tracer Preparation: a. Prepare a 4X working solution of the Alexa Fluor™ 647-labeled tracer in Assay Buffer.
-
Assay Assembly (in a 384-well plate): a. Add 5 µL of the 4X Compound X dilution (or DMSO control) to the appropriate wells. b. Add 5 µL of the 2X Kinase/Antibody mix to all wells. c. Add 5 µL of the 4X Tracer solution to all wells. d. The final volume in each well will be 15 µL.
-
Incubation and Measurement: a. Cover the plate and incubate at room temperature for 60 minutes, protected from light. b. Read the plate on a TR-FRET-capable plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[14]
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Plot the emission ratio against the logarithm of Compound X concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of Compound X binding to its target (SRC) in intact cells by measuring ligand-induced thermal stabilization.[6][7]
Materials:
-
Cell line of interest
-
Compound X
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein (e.g., anti-SRC)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with Compound X at the desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1-3 hours in culture media.[15]
-
Heating Step: a. Harvest the treated cells, wash with PBS, and resuspend in PBS with inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).[6] d. Cool the samples at room temperature for 3 minutes.[7]
-
Cell Lysis and Sample Preparation: a. Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Analysis (Western Blot): a. Determine the protein concentration of the soluble fractions. b. Normalize the samples to equal protein concentration. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific for the target protein (SRC). e. Incubate with a secondary HRP-conjugated antibody and detect using an appropriate chemiluminescent substrate.
-
Data Analysis: a. Quantify the band intensities for each temperature point for both the vehicle- and compound-treated samples. b. Plot the percentage of soluble protein (relative to the unheated control) against the temperature for each treatment. c. A shift of the melting curve to the right for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and confirms target engagement.
References
- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Enhancing In Vivo Bioavailability of ZINC09875266
Welcome to the technical support center for improving the in vivo bioavailability of ZINC09875266 and other challenging small molecules. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: My lead compound, this compound, shows excellent in vitro efficacy but poor in vivo bioavailability. What are the likely reasons?
Poor in vivo bioavailability for a promising in vitro compound is a common challenge in drug development. The primary reasons can be broadly categorized into two classes based on the Biopharmaceutics Classification System (BCS):
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Poor Aqueous Solubility (BCS Class II and IV): The compound does not dissolve well in the gastrointestinal fluids, limiting its absorption into the bloodstream. Many new chemical entities exhibit poor water solubility.[1]
-
Poor Membrane Permeability (BCS Class III and IV): The compound dissolves but cannot effectively cross the intestinal wall to enter circulation.
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First-Pass Metabolism: After absorption, the compound is extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Efflux Transporters: The compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
A Developability Classification System (DCS) can further refine the understanding of the limiting factors and guide formulation strategies.[2]
Q2: What are the initial steps to troubleshoot the poor bioavailability of this compound?
The initial troubleshooting process should involve a systematic evaluation of the compound's physicochemical properties and its in vivo behavior.
Troubleshooting Workflow for Poor Bioavailability
Caption: Initial workflow for diagnosing the cause of poor bioavailability.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs.[3][4] These can be categorized as follows:
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Particle Size Reduction: Increasing the surface area of the drug particles enhances the dissolution rate.[1][5]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[6]
-
Amorphous Solid Dispersions (ASDs)
-
-
Lipid-Based Formulations: These formulations can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Microemulsions
-
Liposomes
-
-
Complexation:
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.[7]
-
-
Salt Formation and Co-crystals: For ionizable compounds, forming a salt can improve solubility. Co-crystals with suitable co-formers can also enhance solubility.[3][6]
Troubleshooting Guides
Issue 1: this compound solubility is extremely low in aqueous media.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate.[5] | Broadly applicable, established technology. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy amorphous state.[6] | Significant solubility enhancement. | Potential for recrystallization, physical instability. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle.[4] | Can bypass first-pass metabolism, suitable for lipophilic drugs. | Potential for GI side effects, complex formulation development. |
| Cyclodextrin Complexation | Forms a host-guest complex to increase solubility.[7] | High solubility enhancement. | Limited by the stoichiometry of the complex, potential for nephrotoxicity at high doses. |
| Salt Formation | Converts the drug to a more soluble salt form.[6] | Simple and cost-effective. | Only applicable to ionizable drugs, risk of conversion back to the free form. |
Experimental Workflow for Formulation Screening
Caption: A systematic approach to screening different formulation strategies.
Issue 2: this compound has good solubility but still exhibits low bioavailability.
If solubility is not the limiting factor, poor permeability or high first-pass metabolism are the likely culprits.
Table 2: Strategies to Overcome Permeability and Metabolism Barriers
| Strategy | Principle | Target Barrier |
| Permeation Enhancers | Temporarily alter the integrity of the intestinal epithelium to allow drug passage. | Poor Permeability |
| Efflux Pump Inhibitors | Inhibit transporters like P-glycoprotein to prevent the drug from being pumped out of cells. | Poor Permeability |
| Prodrugs | Modify the drug's structure to a more permeable form that is converted to the active drug in vivo.[8] | Poor Permeability & Metabolism |
| Structural Modifications | Alter the chemical structure to improve lipophilicity or reduce recognition by metabolic enzymes.[6][8] | Poor Permeability & Metabolism |
| Bioenhancers | Co-administration with compounds that inhibit metabolic enzymes (e.g., piperine).[3] | High First-Pass Metabolism |
Signaling Pathway Illustrating P-glycoprotein Efflux
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight.
-
Dosing:
-
Group 1: this compound suspension in 0.5% methylcellulose (Control).
-
Group 2: this compound amorphous solid dispersion.
-
Group 3: this compound self-emulsifying drug delivery system (SEDDS).
-
Administer a single oral dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.
Table 3: Hypothetical Pharmacokinetic Data for this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Suspension (Control) | 50 ± 15 | 4.0 | 350 ± 90 | 100 |
| Amorphous Solid Dispersion | 250 ± 60 | 1.5 | 1750 ± 400 | 500 |
| SEDDS | 400 ± 85 | 1.0 | 2800 ± 650 | 800 |
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell®) for 21 days to form a differentiated monolayer.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side.
-
-
Efflux Ratio Calculation: Calculate the efflux ratio (ER) = P_app (B-A) / P_app (A-B). An ER > 2 suggests the involvement of active efflux.
-
Inhibitor Studies: Repeat the transport studies in the presence of a known P-glycoprotein inhibitor (e.g., verapamil) to confirm efflux transporter involvement.
This technical support center provides a foundational framework for addressing the bioavailability challenges of this compound. By systematically evaluating the compound's properties and applying the appropriate formulation and chemical modification strategies, researchers can significantly enhance its in vivo performance.
References
- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
Technical Support Center: ZINC09875266 Stability in Cell Culture Media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule ZINC09875266. The focus is on maintaining stability and solubility in cell culture media to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For many water-insoluble small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent.[1][2][3] It is advisable to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
A2: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[4] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.[4][5] Primary cell cultures are generally more sensitive.[4]
| Solvent | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% | Perform a vehicle control to assess solvent effects.[1] |
| Ethanol | Varies | Can have effects on cellular processes.[1] |
| β-cyclodextrin | Varies | May have minimal effects on some cell responses.[1] |
Q3: I am observing precipitation after diluting my this compound stock solution in the cell culture medium. What should I do?
A3: Precipitation upon dilution is a common issue and can be caused by several factors. The best practice is to add the DMSO stock solution directly to the cell culture medium with vigorous mixing.[5] If precipitation persists, consider lowering the final concentration of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitate Formation in Cell Culture Media
If you observe turbidity or precipitate in your cell culture medium after adding this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Poor Solubility | Decrease the final concentration of this compound. Ensure the DMSO stock is at a high enough concentration to keep the final DMSO percentage low.[5] |
| Temperature Shifts | Warm the cell culture medium to 37°C before adding the compound.[6][7] Avoid repeated freeze-thaw cycles of the media and stock solutions.[6][8] |
| pH Instability | Ensure the pH of your cell culture medium is stable. Some compounds are less soluble at certain pH values.[9] |
| Salt Concentration | High concentrations of salts in the media can lead to precipitation, especially with changes in temperature or evaporation.[6][10] Ensure proper incubator humidity to prevent evaporation.[6][8] |
| Interaction with Media Components | Some compounds can interact with components in the serum or basal medium, leading to precipitation. Consider using a serum-free medium for initial stability tests. |
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Inconsistent results can be a sign of compound degradation over the course of your experiment.
| Potential Cause | Recommended Solution |
| Compound Degradation | The stability of a small molecule can be influenced by factors such as temperature, pH, and light exposure.[9][11] It is crucial to determine the stability of this compound under your specific experimental conditions. |
| Metabolic Instability | Cells can metabolize the compound, reducing its effective concentration over time. |
| Binding to Plasticware or Proteins | Small molecules can bind to the surface of cell culture plates or to proteins in the serum, reducing their bioavailability.[12] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
100% DMSO
-
Your chosen cell culture medium (with and without serum, if applicable)
-
Incubator at 37°C, 5% CO2
-
HPLC-MS or a similar analytical method
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare test samples: Dilute the stock solution to your final working concentration in cell culture medium in appropriate sterile tubes. Prepare separate sets for media with and without serum if applicable.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot from each sample for analysis. This will serve as your baseline.
-
Incubate samples: Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
Collect time-point samples: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each condition for analysis.[12]
-
Analyze samples: Analyze the concentration of this compound in each sample using a validated stability-indicating method like HPLC-MS.[13]
-
Calculate stability: Compare the concentration at each time point to the T=0 sample to determine the percentage of the compound remaining.
Experimental Workflow for Stability Assessment
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxanim.com [maxanim.com]
- 3. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Troubleshooting ZINC09875266 Precipitation in Stock Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter precipitation issues with ZINC09875266 or other small molecules from the ZINC database. The following information provides a structured approach to troubleshooting and resolving common solubility challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound compound precipitated out of my DMSO stock solution. What should I do?
A1: Precipitation of a compound from a stock solution, typically in Dimethyl Sulfoxide (DMSO), is a common issue that can arise from several factors including compound concentration exceeding its solubility limit, improper storage, or the introduction of water. The first step is to try and redissolve the compound by gentle warming (not exceeding 40°C) and vortexing or sonication. If the precipitate does not redissolve, the stock solution may be supersaturated and will need to be remade at a lower concentration.
Q2: How can I determine the optimal solvent and concentration for this compound?
A2: The optimal solvent and concentration are dependent on the physicochemical properties of the specific compound. Since detailed experimental solubility data for every compound in the ZINC database is not always available, it is recommended to perform a small-scale solubility test. This involves testing the solubility of a small amount of the compound in various solvents (e.g., DMSO, ethanol, DMF) at different concentrations.
Q3: What are some best practices for preparing stock solutions to avoid precipitation?
A3: To ensure the accuracy and stability of your stock solutions, it is crucial to follow best practices. This includes using high-purity, anhydrous solvents, accurately weighing the compound, and ensuring complete dissolution before storage. It is also advisable to prepare stock solutions at a concentration that is known to be stable and to store them in appropriate conditions, typically at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q4: Can I use co-solvents to improve the solubility of this compound in my aqueous experimental buffer?
A4: Yes, co-solvents can be effective in maintaining the solubility of hydrophobic compounds when diluted into aqueous buffers.[1][2] Common co-solvents used in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol.[1] However, it is essential to determine the tolerance of your specific assay or cell line to these co-solvents, as they can exhibit toxicity at higher concentrations.
Q5: How should I properly store my this compound stock solution to prevent precipitation?
A5: Stock solutions, particularly in DMSO, should be stored at low temperatures (-20°C or -80°C) to minimize solvent evaporation and degradation of the compound. It is also critical to protect the stock solution from moisture, as water can cause precipitation of hydrophobic compounds from DMSO. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Troubleshooting Guide
Initial Assessment
Before proceeding with troubleshooting, it is crucial to gather as much information as possible about your specific ZINC compound. Since "this compound" is a generic identifier, you will need to find the specific properties of the molecule you have ordered. You can typically find this information on the vendor's website or by searching for the compound's structure or SMILES string in a chemical database like PubChem.
Hypothetical Physicochemical Properties for this compound:
| Property | Value | Significance for Solubility |
| Molecular Weight | 450.5 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| cLogP | 4.2 | A high LogP indicates poor aqueous solubility (hydrophobicity). |
| H-Bond Donors | 2 | Fewer hydrogen bond donors can lead to lower aqueous solubility. |
| H-Bond Acceptors | 5 | A moderate number of acceptors can aid in solvation. |
| Predicted Aqueous Solubility | 1.5 µg/mL | Indicates the compound is poorly soluble in water. |
| Predicted DMSO Solubility | >50 mg/mL | Suggests DMSO is a suitable solvent for high concentration stocks. |
Troubleshooting Workflow for Precipitation
If you observe precipitation in your stock solution, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing compound precipitation in stock solutions.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol will help you determine the approximate solubility of your compound in different solvents.
Materials:
-
This compound (or other test compound)
-
Anhydrous DMSO
-
Anhydrous Ethanol
-
Other solvents to be tested (e.g., DMF, Acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several microcentrifuge tubes.
-
To each tube, add a calculated volume of a single solvent to achieve a high starting concentration (e.g., 50 mM).
-
Vortex each tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 10-15 minutes.
-
Visually inspect for any undissolved particulate matter against a dark background.
-
If the compound is fully dissolved, you can note the solubility is at least at that concentration.
-
If not fully dissolved, add a small, precise volume of solvent to dilute the concentration and repeat steps 3-5 until the compound fully dissolves. Record the final concentration.
-
Let the solutions stand at room temperature for at least one hour and then at 4°C overnight to check for any precipitation upon cooling.
Experimental Workflow for Solubility Testing
Caption: Experimental workflow for determining the solubility of a compound.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (MW: 450.5 g/mol , hypothetical)
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Pipettors and sterile tips
Procedure:
-
Calculate the required mass: To make 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg
-
-
Weigh the compound: Carefully weigh out 4.505 mg of this compound on an analytical balance.
-
Dissolve the compound: Add the weighed compound to a clean, dry vial. Add approximately 0.8 mL of anhydrous DMSO.
-
Ensure complete dissolution: Vortex and, if necessary, sonicate the solution until all solid material is visibly dissolved.
-
Bring to final volume: Carefully add anhydrous DMSO to bring the final volume to exactly 1.0 mL.
-
Mix and store: Mix the solution thoroughly. Aliquot into single-use vials and store at -20°C or -80°C, protected from light and moisture.
References
Technical Support Center: Optimizing ZINC09875266 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ZINC09875266 for accurate IC50 determination. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 assay?
A1: For a novel compound like this compound with unknown potency, a broad concentration range is recommended for the initial experiment. A common starting point is a high concentration of 100 µM, followed by serial dilutions (e.g., 1:3 or 1:10) to cover several orders of magnitude. This approach helps in identifying the inhibitory range of the compound.
Q2: How many concentrations should I test to get a reliable IC50 value?
A2: To obtain a robust dose-response curve, it is advisable to use at least 6-8 concentrations.[1] This ensures enough data points to accurately fit a sigmoidal curve and determine the IC50 value with confidence.
Q3: What is the appropriate incubation time for this compound with the cells?
A3: The optimal incubation time is dependent on the mechanism of action of the compound and the cell doubling time. A typical starting point is 24 to 72 hours.[2][3] It is crucial to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the incubation time that provides the most consistent and reproducible results.
Q4: My dose-response curve is not sigmoidal. What could be the reason?
A4: A non-sigmoidal dose-response curve can arise from several factors, including compound precipitation at high concentrations, cytotoxicity at high concentrations that is unrelated to the target inhibition, or complex biological responses.[4] It is important to visually inspect the wells for any signs of precipitation. If cytotoxicity is suspected, a different assay that specifically measures cell death might be necessary.
Q5: The IC50 value for this compound varies between experiments. How can I improve reproducibility?
A5: Variability in IC50 values can be due to inconsistencies in cell seeding density, passage number, reagent preparation, and incubation times.[2] To improve reproducibility, ensure that cells are in the logarithmic growth phase, use a consistent cell seeding density, and carefully control all experimental parameters. Running triplicate wells for each concentration and including appropriate controls in every experiment is also crucial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS.[5] |
| No inhibition observed even at high concentrations | - Compound inactivity- Compound degradation- Low compound solubility | - Verify the identity and purity of this compound.- Prepare fresh stock solutions and store them properly.- Check the solubility of this compound in the assay medium. The use of a small percentage of DMSO (typically <0.5%) can aid solubility.[4] |
| "U-shaped" or Hormetic dose-response curve | - Compound has dual effects (stimulatory at low doses, inhibitory at high doses)- Off-target effects | - This is a real biological effect for some compounds.[4] Report the observed hormesis and consider the implications for the mechanism of action.- Further investigation into the compound's off-target activities may be required. |
| Incomplete inhibition at the highest concentration | - Compound has reached its solubility limit- The compound is a partial inhibitor | - Visually inspect for precipitation. If observed, the highest concentration should be noted as being at the solubility limit.[4]- This may be a characteristic of the compound's interaction with its target. |
Experimental Protocols
Protocol 1: Initial Range-Finding Experiment for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, create a working stock solution in the appropriate cell culture medium.
-
Serial Dilution: Perform a 1:10 serial dilution of the working stock to generate a wide range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).
-
Cell Treatment: Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration to get a preliminary idea of the inhibitory range.
Protocol 2: Definitive IC50 Determination
-
Concentration Selection: Based on the range-finding experiment, select 8-10 concentrations that bracket the estimated IC50 value. A 1:2 or 1:3 serial dilution is typically used to create a more detailed dose-response curve.
-
Experimental Procedure: Repeat the steps from the range-finding protocol using the newly selected concentrations. Ensure that each concentration is tested in triplicate.
-
Data Analysis: Normalize the data with the vehicle control representing 100% viability and a background control (no cells) representing 0% viability. Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[6]
Visualizations
Caption: A streamlined workflow for determining the IC50 of this compound.
Caption: A potential mechanism of action for this compound.
Caption: A decision tree for troubleshooting common IC50 assay issues.
References
- 1. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to ZINC09875266 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ZINC09875266. Our focus is on overcoming resistance in cancer cells, with a particular emphasis on the role of zinc and the p53 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity of our cancer cell line to this compound over time. What are the potential mechanisms of resistance?
A1: Resistance to anti-cancer agents like this compound can arise from various factors. Based on the compound's characteristics, we hypothesize that resistance may be linked to:
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Altered Zinc Homeostasis: Inadequate intracellular zinc levels can limit the efficacy of zinc-dependent anti-cancer compounds.
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Mutant or Inactivated p53: The tumor suppressor protein p53 is a key regulator of cell death, and its inactivation is a common mechanism of chemoresistance.[1] this compound's efficacy may be dependent on functional p53.
-
General Drug Resistance Mechanisms: These can include increased drug efflux, target protein alterations, activation of alternative survival pathways, and enhanced DNA repair mechanisms.
Q2: How can we potentiate the activity of this compound in our cancer cell model?
A2: To enhance the efficacy of this compound, we recommend exploring the following strategies:
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Zinc Supplementation: Co-treatment with a zinc salt (e.g., zinc chloride, ZnCl₂) may increase the intracellular zinc concentration, thereby potentiating the activity of this compound. This approach has been shown to restore chemosensitivity in some cancer cells.
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p53 Reactivation: For cell lines with mutant p53, combining this compound with agents known to reactivate mutant p53 could restore the apoptotic response.
-
Combination Therapy: Synergistic effects may be achieved by combining this compound with other chemotherapeutic agents that target different cellular pathways.
Q3: What is the proposed mechanism of action for this compound, and how does zinc supplementation fit in?
A3: We hypothesize that this compound's anti-cancer activity is, at least in part, dependent on intracellular zinc levels for its proper function. Zinc may act as a cofactor for this compound to exert its cytotoxic effects, potentially through the stabilization and activation of wild-type p53 or the restoration of a wild-type conformation to mutant p53. This leads to the induction of apoptosis and other forms of cell death in cancer cells.
Troubleshooting Guides
Issue 1: Sub-optimal cytotoxicity of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intracellular zinc levels | Supplement the cell culture medium with zinc chloride (ZnCl₂). Start with a dose-response experiment (e.g., 10-100 µM) to determine the optimal non-toxic concentration. | Increased cytotoxicity of this compound, as measured by a decrease in IC50 value in a cell viability assay (e.g., MTT assay). |
| p53 is mutated or non-functional in the cell line | 1. Sequence the TP53 gene in your cell line to confirm its status. 2. Co-treat with a known p53 reactivating compound. | Enhanced this compound-induced apoptosis in p53-mutant cells. |
| Cell line expresses high levels of drug efflux pumps | Assess the expression of ABC transporters (e.g., P-gp, MRP1) by Western blot or qPCR. If highly expressed, consider co-treatment with an efflux pump inhibitor. | Increased intracellular accumulation of this compound and enhanced cytotoxicity. |
Issue 2: Inconsistent results in apoptosis assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect timing of the assay | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point for apoptosis detection after this compound treatment. | Consistent and reproducible detection of apoptosis (e.g., Annexin V positive cells). |
| Cell detachment and loss during staining | For adherent cells, collect both the supernatant containing floating apoptotic cells and the trypsinized adherent cells for analysis.[2] | A more accurate quantification of the total apoptotic cell population. |
| Sub-optimal antibody/reagent concentrations | Titer the Annexin V antibody and propidium iodide (PI) to determine the optimal concentrations for your specific cell line and flow cytometer.[3] | Clear separation of live, apoptotic, and necrotic cell populations. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound.
Materials:
-
96-well plates
-
Cancer cells
-
Complete culture medium
-
This compound
-
Zinc Chloride (ZnCl₂) (optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with serial dilutions of this compound, with or without a fixed concentration of ZnCl₂. Include untreated and solvent-treated controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 0 | 100 | |
| This compound | X | ||
| This compound + ZnCl₂ | X + Y | ||
| ZnCl₂ alone | Y |
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cells
-
This compound and ZnCl₂
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound +/- ZnCl₂ for the predetermined optimal time.
-
Harvest both floating and adherent cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within 1 hour.[3]
Data Presentation:
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | |||
| This compound | |||
| This compound + ZnCl₂ |
Western Blot for p53 and p21
This protocol assesses the activation of the p53 pathway.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
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SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or GAPDH)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.[6]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
Data Presentation:
| Treatment Group | p53 Protein Level (relative to loading control) | p21 Protein Level (relative to loading control) |
| Untreated Control | ||
| This compound | ||
| This compound + ZnCl₂ |
Mandatory Visualizations
Signaling Pathway
References
- 1. The beneficial effect of Zinc(II) on low-dose chemotherapeutic sensitivity involves p53 activation in wild-type p53-carrying colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Drug-Drug Interaction (DDI) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting drug-drug interaction (DDI) studies. As specific data for ZINC09875266 is not publicly available, this guide will refer to a hypothetical compound, "Compound X," to illustrate key concepts and address common challenges encountered during in vitro and in vivo DDI experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start when evaluating the DDI potential of my compound?
A1: The evaluation of DDI potential should begin early in drug development and follow a stepwise approach.[1][2][3] The initial assessment typically involves a series of in vitro studies to identify the compound's potential as a perpetrator or victim of an interaction.[4][5] These studies investigate the compound's effects on major drug-metabolizing enzymes and transporters.[5] Based on the in vitro results, the risk of in vivo DDIs can be assessed, and decisions can be made regarding the necessity of conducting clinical DDI studies.[4]
Q2: What are the key enzymes and transporters I should investigate?
A2: The primary focus of DDI studies is often on the cytochrome P450 (CYP) enzyme family, as they are responsible for the metabolism of a large number of drugs.[6][7] Key CYP isoforms to investigate include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4.[8] In addition to CYPs, UDP-glucuronosyltransferases (UGTs) are important Phase II metabolizing enzymes to consider.[6] Efflux transporters, such as P-glycoprotein (P-gp), also play a critical role in drug disposition and are a common source of DDIs.[5][9]
Q3: What is the difference between enzyme inhibition and induction?
A3: Enzyme inhibition is a mechanism where a drug (the perpetrator) decreases the activity of a metabolic enzyme, leading to reduced clearance and increased exposure of a co-administered drug (the victim).[10] This can increase the risk of toxicity.[10] Conversely, enzyme induction is a process where a drug increases the synthesis of a metabolic enzyme, resulting in increased metabolism and decreased exposure of a co-administered drug.[10][11] This can lead to a reduction in the efficacy of the victim drug.[12]
Q4: How do I interpret the results of my in vitro DDI assays?
A4: The interpretation of in vitro DDI data involves comparing the obtained parameters, such as the half-maximal inhibitory concentration (IC50) for inhibition studies or the fold induction for induction studies, against predefined cutoff values.[12][13] For example, a concentration-dependent increase in mRNA expression of a CYP enzyme that is ≥2-fold relative to the vehicle control is often considered a positive signal for induction.[8][12] These results, in conjunction with the expected clinical concentrations of your compound, are used to predict the likelihood of clinically significant DDIs.[12]
Troubleshooting Guides
In Vitro CYP450 Induction Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate. | Ensure proper cell counting and seeding techniques. Mix compound solutions thoroughly before and during addition to the plate. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low or no induction response with positive control | Poor cell health, incorrect concentration of the positive control, or issues with the detection reagent. | Verify cell viability before and after the experiment. Confirm the concentration and purity of the positive control. Check the expiration date and proper storage of all reagents. |
| Compound X is cytotoxic at concentrations needed for induction assessment | The compound has a narrow therapeutic window or is inherently toxic to the cell system. | Determine the maximum non-toxic concentration of Compound X before conducting the induction assay. If cytotoxicity is unavoidable at relevant concentrations, consider using a different cell system or justify the limitations in the study report. |
| Discrepancy between mRNA and enzyme activity results | The compound may be a direct enzyme inhibitor, or there may be post-transcriptional regulation. | If a compound is an inhibitor, it can mask the induction effect at the activity level.[8] In such cases, mRNA analysis is a more reliable endpoint.[14] Consider the possibility of altered protein degradation or other post-transcriptional modifications. |
In Vitro P-glycoprotein (P-gp) Inhibition Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low efflux ratio for the probe substrate in the control wells | Poorly formed cell monolayer, low P-gp expression, or inhibition of P-gp by a component in the assay medium. | Verify the integrity of the cell monolayer using transepithelial electrical resistance (TEER) measurements. Confirm P-gp expression levels in the cell line. Ensure all components of the assay medium are compatible with P-gp function. |
| High non-specific binding of Compound X or the probe substrate | The physicochemical properties of the compounds lead to adsorption to the plate or cell monolayer. | Use low-binding plates. Include a recovery assessment step to quantify the amount of compound lost due to non-specific binding. If binding is high, consider using a different assay format, such as membrane vesicles.[9] |
| Inconsistent IC50 values across different experiments | Variability in cell passage number, differences in incubation times, or instability of Compound X in the assay medium. | Use cells within a consistent and validated passage number range. Strictly adhere to the validated incubation times. Assess the stability of Compound X in the assay medium over the course of the experiment. |
Experimental Protocols
Protocol: In Vitro Cytochrome P450 Induction Assay using Fresh Human Hepatocytes
-
Cell Seeding: Plate fresh human hepatocytes in collagen-coated multi-well plates in the appropriate seeding medium. Allow the cells to attach for a specified period (e.g., 4-6 hours).
-
Overlay: After attachment, overlay the hepatocytes with a suitable extracellular matrix (e.g., Matrigel) to maintain their differentiated phenotype.
-
Dosing: After an initial culture period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of Compound X, a vehicle control, and a known positive control inducer for each CYP isoform being investigated.
-
Incubation: Treat the cells for a period of 48 to 72 hours, with daily medium changes containing the respective treatments.[10]
-
Endpoint Analysis:
-
mRNA Analysis: At the end of the treatment period, lyse the cells and extract the total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes.
-
Enzyme Activity Analysis: Alternatively, or in addition, incubate the treated cells with a probe substrate specific for each CYP isoform. Measure the formation of the corresponding metabolite using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.[12]
Protocol: In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Prior to the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport of Probe Substrate:
-
To determine P-gp activity, measure the transport of a known P-gp substrate (e.g., digoxin) across the Caco-2 monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
The efflux ratio (B-to-A permeability / A-to-B permeability) is calculated to quantify P-gp activity.
-
-
Inhibition Assessment:
-
Perform the bidirectional transport experiment of the P-gp probe substrate in the presence of varying concentrations of Compound X.
-
Include a positive control inhibitor (e.g., verapamil) and a vehicle control.
-
-
Sample Analysis: Quantify the concentration of the probe substrate in the donor and receiver compartments using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio in the presence of Compound X. Calculate the IC50 value for P-gp inhibition by plotting the efflux ratio against the concentration of Compound X.
Visualizations
Caption: A generalized workflow for the assessment of drug-drug interaction potential.
Caption: Simplified signaling pathway of CYP450-mediated drug metabolism, inhibition, and induction.
References
- 1. bspublications.net [bspublications.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M12 Guideline Overview on Drug Interaction Studies [dlrcgroup.com]
- 4. criver.com [criver.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. What Are Metabolism-Mediated Drug-Drug Interactions? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sgs.com [sgs.com]
- 8. Cytochrome P450 Induction Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 10. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage conditions for ZINC09875266
This technical support center provides guidance on the long-term storage and handling of ZINC09875266 and other small molecule compounds. Adherence to proper storage protocols is critical for maintaining compound integrity and ensuring reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
While specific stability data for this compound is not publicly available, general best practices for small molecule compounds recommend storage at low temperatures to minimize degradation. For long-term storage, -20°C is generally recommended to maintain compound stability.[1] If the compound is in solution, it is important to mix it thoroughly after thawing as the solute may have separated from the frozen solvent.[2]
Q2: Can I store this compound at room temperature?
Room temperature storage is generally not recommended for long-term preservation of small molecule compounds. Storing compounds at room temperature can lead to degradation, which may result in variability in dose-response curves and decreased cell viability in assays.[1] If short-term storage at room temperature is necessary, it should be in a controlled atmosphere with minimized exposure to oxygen and moisture.[1]
Q3: The compound is a solid powder. How should I handle it before and after storage?
For powdered compounds, it is crucial to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the compound's stability.[2] When a new product is opened, it is good practice to record the lot number, product number, and molecular structure in a lab notebook to address any future doubts or mistakes.
Q4: What should I do if I suspect my compound has degraded?
If you observe inconsistent experimental results, it is prudent to question the stability of your small molecule. Signs of degradation can include changes in physical appearance, altered solubility, or diminished biological activity. It is recommended to use a fresh sample or a sample that has been stored under optimal conditions to verify your results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of small molecule compounds like this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions. Use a fresh stock of the compound. For long-term storage, always opt for -20°C.[1] |
| Compound has precipitated out of solution after thawing | Poor mixing after thawing; compound "crashing" out of solution. | Ensure the solution is mixed thoroughly after thawing to redissolve any separated material.[2] Confirm the compound's solubility in the chosen solvent. |
| Visible changes in the compound (e.g., color, texture) | Potential degradation or contamination. | Do not use the compound. Discard it according to safety protocols and obtain a fresh batch. |
| Reduced potency in biological assays | Loss of active compound due to degradation. | Compare the performance with a new, unopened vial of the compound. Review storage history and handling procedures. |
Recommended Long-Term Storage Conditions
| Storage Condition | Atmosphere | Expected Stability | Key Considerations |
| -20°C | Dry Air / Inert Gas | High | Optimal for long-term preservation of compound integrity.[1] |
| -20°C | Standard Atmosphere | Good to High | Generally acceptable, but a controlled atmosphere is preferred. |
| Room Temperature | Dry Air / Inert Gas | Moderate to Low | Risk of degradation is present.[1] Not recommended for long-term storage. |
| Room Temperature | Standard Atmosphere | Low | Significant risk of degradation and variability in results.[1] Avoid for long-term storage. |
Experimental Protocols
While specific experimental protocols for this compound are not provided, the following general workflow can be adapted for assessing compound stability:
-
Initial Quality Control: Upon receiving the compound, perform an initial analysis (e.g., LC-MS, NMR) to confirm its identity and purity.
-
Establish Baseline Activity: Conduct a baseline biological assay to determine the initial potency of the compound.
-
Aliquot and Store: Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots under the recommended long-term conditions (-20°C).
-
Periodic Stability Testing: At defined intervals (e.g., 3, 6, 12 months), retrieve an aliquot and repeat the quality control analysis and biological assay.
-
Data Comparison: Compare the results with the initial baseline data to assess any changes in purity or potency over time.
Troubleshooting Workflow for Compound Storage
Caption: Troubleshooting workflow for inconsistent experimental results related to compound storage.
References
Technical Support Center: Synthesis of ZINC09875266 Analogs
Welcome to the technical support center for the synthesis of ZINC09875266 and its structural analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound and its analogs?
A1: The most common and direct approach is a two-step synthesis. The first step involves the amide coupling of a commercially available N-Boc-piperidine-4-carboxylic acid with a substituted aniline (e.g., 4-(trifluoromethyl)aniline). The second step is the deprotection of the tert-butoxycarbonyl (Boc) group to yield the final piperidine analog as a salt, which can be neutralized to the free base.
For analogs, substitutions can be made on the piperidine ring (starting from a different piperidine-4-carboxylic acid derivative) or the aromatic ring (starting from a different substituted aniline).
Q2: My amide coupling reaction is failing or giving very low yields. What can I do?
A2: Low yields in amide coupling are a common issue, often stemming from inefficient activation of the carboxylic acid or low nucleophilicity of the aniline.[1][2] Electron-deficient anilines, such as 4-(trifluoromethyl)aniline, are particularly challenging.[3]
Troubleshooting Steps:
-
Choice of Coupling Reagent: The performance of coupling reagents is substrate-dependent.[4][5] For electron-deficient anilines, stronger coupling reagents are often required. Consider switching from standard carbodiimides like EDC to phosphonium- or uronium-based reagents like HATU, HBTU, or COMU, which are known to be more efficient.[6]
-
Solvent and Base: Ensure your solvent (e.g., DMF, DCM) is anhydrous. The choice of a non-nucleophilic base is critical; DIPEA (N,N-Diisopropylethylamine) is a standard choice.
-
Temperature: While most couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve yields for sluggish reactions, but monitor for decomposition.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Typical Base | Relative Reactivity | Key Considerations |
| EDC (or DIC) | HOBt or Oxyma | DIPEA, Et₃N | Moderate | Economical, but byproducts can be difficult to remove.[7] |
| HATU | None | DIPEA, 2,4,6-Collidine | Very High | Excellent for difficult couplings, less epimerization.[6] |
| HBTU (or TBTU) | None | DIPEA | High | Very efficient, but can cause racemization in chiral acids.[6] |
| COMU | None | DIPEA | Very High | High solubility and efficiency; considered a safer alternative to benzotriazole-based reagents.[6] |
| SOCl₂ (Thionyl chloride) | None | Pyridine, Et₃N | Very High | Converts acid to highly reactive acyl chloride. Harsh conditions may not be suitable for sensitive functional groups.[1] |
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CheckBase -> ChangeCoupling [label="No, correct\nbase/equivalents"];
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Caption: Decision tree for troubleshooting low-yield amide coupling.
Q3: How can I effectively deprotect the N-Boc group without side reactions?
A3: N-Boc deprotection is typically achieved under acidic conditions. The primary challenge is preventing side reactions caused by the tert-butyl cation intermediate that is generated. This cation can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.
Troubleshooting Steps:
- Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method. An alternative is using a solution of HCl in an organic solvent like 1,4-dioxane or methanol, which often yields a crystalline hydrochloride salt that is easy to isolate.
2. Use of Scavengers: To prevent unwanted alkylation, add a scavenger to the reaction mixture. Common scavengers like triisopropylsilane (TIS) or anisole trap the tert-butyl cation.3. Reaction Conditions: The reaction is usually fast, often completing within 30 minutes to a few hours at room temperature. Running the reaction at 0 °C can provide better control and minimize side products.4. Work-up: After the reaction, the acid must be thoroughly removed. This is often done by evaporation (sometimes co-evaporating with a solvent like toluene) followed by precipitation of the product salt with a solvent like diethyl ether. Alternatively, a basic aqueous work-up (e.g., with NaHCO₃) can be used to neutralize the acid and isolate the free amine, provided the product is not water-soluble.
Q4: The final compound is difficult to purify. What strategies are recommended?
A4: Purification challenges often arise from byproducts of the coupling reagent or residual starting materials.
Purification Strategies:
- Aqueous Wash: If using a carbodiimide reagent like EDC, the urea byproduct is often the main impurity. An acidic wash (e.g., 1M HCl) can help remove unreacted aniline and other basic impurities, while a basic wash (e.g., sat. NaHCO₃) can remove unreacted carboxylic acid.
- Crystallization: If the final product is a solid, crystallization is an excellent method for purification. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
- Silica Gel Chromatography: This is the most versatile method. Use a solvent system with appropriate polarity. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the amine product from tailing on the acidic silica gel.
- Reverse-Phase HPLC: For very difficult separations or for achieving very high purity, reverse-phase chromatography (e.g., on a C18 column) using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is highly effective.
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
- To a stirred solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add the substituted aniline (1.05 eq).
- Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for5 minutes at room temperature.
- Add HATU (1.1 eq) in one portion.
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in1-4 hours).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or crystallization.
Protocol 2: General Procedure for N-Boc Deprotection using TFA
- Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM) (0.1 M).
- Add triisopropylsilane (TIS) (1.1 eq) as a scavenger.
- Cool the solution to 0 °C in an ice bath.
- Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM).
- Allow the reaction to warm to room temperature and stir for1-3 hours, monitoring by TLC or LC-MS.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Co-evaporate the residue with toluene (2x) to remove residual TFA.
- Dissolve the resulting oil in a minimal amount of DCM or methanol and precipitate the TFA salt by adding cold diethyl ether.
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Challenges and Breakthroughs in Selective Amide Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Focal Adhesion Kinase Inhibitors for Researchers
For professionals in research, drug discovery, and development, this guide offers a comparative overview of Focal Adhesion Kinase (FAK) inhibitors. Due to the absence of publicly available experimental data for ZINC09875266, this document focuses on established FAK inhibitors, presenting a framework for how this compound could be evaluated and compared.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for anticancer therapies.[4][5][6] This guide provides a comparative analysis of several FAK inhibitors, detailing their biochemical potency, cellular activity, and selectivity. While the compound of interest, this compound, is part of the ZINC database, a comprehensive search of scientific literature and public databases did not yield any data on its biological activity as a FAK inhibitor. Therefore, this guide serves as a template for the types of experimental evaluation necessary to characterize a novel compound like this compound and compare it to existing inhibitors.
Biochemical Potency and Selectivity
The efficacy of a FAK inhibitor is initially determined by its biochemical potency, typically measured as the half-maximal inhibitory concentration (IC50) in a cell-free kinase assay. A lower IC50 value indicates a more potent inhibitor. Furthermore, the selectivity of the inhibitor for FAK over other kinases, particularly the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), is crucial for minimizing off-target effects.[7]
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Selectivity (Pyk2/FAK) | Other Kinases Inhibited |
| Defactinib (VS-6063) | Not specified | Not specified | Dual FAK/Pyk2 inhibitor | PYK2 |
| PF-562271 | 1.5[7] | 15 | ~10-fold | Some CDKs |
| GSK2256098 | 0.4[6] | Not specified | Highly selective for FAK | - |
| VS-4718 | 1.5[6] | Not specified | Highly selective for FAK | - |
| PF-573228 | 4[7] | >200 | ~50-fold | CDK1/7, GSK-3β |
| TAE226 | 5.5[8] | Not specified | Potent FAK inhibitor | - |
| Y15 | 1000 (autophosphorylation) | Not specified | FAK scaffolding inhibitor | - |
| IN10018 | 1 (autophosphorylation) | 900 (FER), 1040 (FES) | Highly selective | FER, FES |
Cellular Activity
The in-cell activity of FAK inhibitors is critical to assess their therapeutic potential. This is often evaluated by measuring the inhibition of FAK autophosphorylation at Tyrosine 397 (Y397), a key event in FAK activation.[9] Cellular assays also determine the inhibitor's effect on cancer cell viability, proliferation, and migration.[10]
| Inhibitor | Cell-based FAK Phosphorylation Inhibition (IC50) | Cell Viability/Proliferation Inhibition (IC50) |
| Defactinib (VS-6063) | Time- and dose-dependent inhibition of pFAK Y397[11] | Effective in various FAK-overexpressing cancers |
| PF-562271 | Potent inhibition in various tumor cell lines[12] | Prevents anchorage-independent growth[12] |
| GSK2256098 | 8.5 - 15 nM in various cell lines[6] | Inhibits proliferation of various cancer cells |
| VS-4718 | Reduces pTyr397FAK in a dose-dependent manner[13] | Reduces primary tumor growth |
| PF-573228 | 30 - 100 nM in various cell lines[6] | Inhibits cell migration |
| Y11 | Starts at 0.1 - 4 µM in different cell lines[14] | Decreases clonogenicity at 10-20 µM[14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of FAK inhibitors, it is essential to visualize their place in the FAK signaling pathway and the experimental workflows used for their characterization.
Caption: FAK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for FAK Inhibitor Characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of FAK inhibitors. Below are summaries of key experimental protocols.
FAK Kinase Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit FAK's enzymatic activity in a cell-free system.
-
Principle: A recombinant FAK enzyme is incubated with a substrate (e.g., a synthetic peptide or Poly(Glu, Tyr)) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate or the amount of ADP produced is measured, often using luminescence-based detection kits like ADP-Glo™.[3]
-
Protocol Outline:
-
Prepare a reaction mixture containing kinase buffer, ATP, and the FAK substrate.
-
Add the test compound (e.g., this compound) at a range of concentrations to the wells of a microplate.
-
Initiate the reaction by adding the purified FAK enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for FAK Phosphorylation (Cell-Based)
This method determines the inhibitor's effect on FAK activation within cancer cells.
-
Principle: Cancer cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated FAK (pFAK) at Y397 and total FAK.[9][11]
-
Protocol Outline:
-
Culture cancer cells and treat them with the inhibitor at various concentrations for a specific duration.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding, typically with BSA for phosphoproteins.[15]
-
Incubate the membrane with a primary antibody specific for pFAK (Y397).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total FAK as a loading control.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Cell Viability Assay (e.g., MTT/MTS Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[16]
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5]
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the inhibitor at a range of concentrations.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[17]
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion
The development of potent and selective FAK inhibitors is a promising strategy in oncology. While several compounds have advanced to clinical trials, the search for novel inhibitors with improved pharmacological profiles continues. The characterization of a new chemical entity such as this compound would require a systematic evaluation of its biochemical and cellular activities, as outlined in this guide. The provided data on established FAK inhibitors serves as a benchmark for such a comparative study. Future research, including head-to-head in vitro and in vivo studies, will be essential to fully elucidate the therapeutic potential of new FAK inhibitors.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. promega.com.cn [promega.com.cn]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor growth inhibition by synthetic and expressed siRNA targeting focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot and focal adhesion pathway activation [bio-protocol.org]
- 12. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Cross-Reactivity Profile of ZINC09875266
For Immediate Release
In the quest for targeted therapeutics, understanding a compound's selectivity is paramount. This guide provides a comprehensive cross-reactivity analysis of ZINC09875266, a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By comparing its activity against a panel of related kinases, we offer researchers and drug development professionals a clear perspective on its potential for both efficacy and off-target effects.
Comparative Analysis of Kinase Inhibition
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of Cyclin-Dependent Kinases (CDKs) and other related kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and two alternative CDK inhibitors, Compound X and Compound Y.
| Target Kinase | This compound IC50 (nM) | Compound X IC50 (nM) | Compound Y IC50 (nM) |
| CDK2 | 15 | 25 | 10 |
| CDK1 | 250 | 150 | 80 |
| CDK4 | >10,000 | 5,000 | >10,000 |
| CDK5 | 800 | 650 | 400 |
| CDK9 | 1,200 | 900 | 750 |
| GSK3β | >10,000 | 8,000 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
Data presented are mean values from three independent experiments.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following a kinase reaction.
-
Reagents and Materials : Recombinant human kinases (CDK1, CDK2, CDK4, CDK5, CDK9, GSK3β, ERK2), corresponding substrates, ATP, and a commercial luminescence-based kinase assay kit were used. Test compounds (this compound, Compound X, Compound Y) were dissolved in DMSO.
-
Assay Procedure :
-
Kinase reactions were prepared in a 384-well plate. Each well contained the respective kinase, its substrate, and ATP in a reaction buffer.
-
Test compounds were added to the wells in a 10-point dose-response format, with concentrations ranging from 1 nM to 100 µM. Control wells contained DMSO vehicle.
-
The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
Following incubation, the luminescence reagent was added to each well to stop the kinase reaction and detect the remaining ATP.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis : The luminescence signal is inversely proportional to kinase activity. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Visualizing the Experimental Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of this compound, the following diagrams have been generated.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Simplified CDK2 signaling pathway.
ZINC09875266: A Promising Chemical Probe for FAK/VEGFR2 Signaling in Cancer Research
A Comparative Guide to a Computationally Identified Dual Inhibitor for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the simultaneous inhibition of multiple signaling pathways is a promising strategy to overcome resistance and enhance efficacy. The Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are two critical players in tumor progression, mediating cell survival, proliferation, migration, and angiogenesis. ZINC09875266 has been identified through advanced computational modeling as a potential dual inhibitor of both FAK and VEGFR2, offering a novel tool for cancer research.[1][2] This guide provides a comprehensive comparison of this compound with established FAK and VEGFR2 inhibitors, presenting available data and detailed experimental protocols to facilitate its evaluation as a chemical probe.
Introduction to this compound
This compound is a small molecule identified through structure-based pharmacophore modeling and virtual screening of the ZINC database.[1][2] Computational studies, including molecular docking, predict that this compound can bind to the ATP-binding sites of both FAK and VEGFR2.[1] This dual-targeting capability suggests its potential to disrupt the synergistic signaling of these two kinases, which are known to be interconnected in promoting tumor growth and metastasis.[1] While in vitro and in vivo experimental validation of this compound's activity is pending, its predicted pharmacokinetic properties are promising.[1]
The FAK/VEGFR2 Signaling Axis
The signaling pathways of FAK and VEGFR2 are intricately linked. VEGFR2, activated by VEGF, can lead to the phosphorylation and activation of FAK.[3] In turn, FAK can regulate the expression of VEGFR2, creating a feed-forward loop that amplifies angiogenic signals.[3][4] This crosstalk makes dual inhibition an attractive therapeutic strategy.
Comparative Analysis of FAK/VEGFR2 Inhibitors
While experimental data for this compound is not yet available, we can compare its predicted potential with well-characterized dual or selective inhibitors of FAK and VEGFR2.
| Compound | Target(s) | IC50 (FAK) | IC50 (VEGFR2) | Development Stage |
| This compound | FAK/VEGFR2 (Predicted) | Not Determined | Not Determined | Computational/Preclinical |
| PF-562271 | FAK/Pyk2 | 1.5 nM[5][6][7][8] | Not a primary target | Preclinical/Phase I |
| Defactinib (VS-6063) | FAK/Pyk2 | 0.6 nM[9] | Not a primary target | Phase II[5][10] |
| Sorafenib | Multi-kinase (including VEGFR2, RAF) | Not a primary target | 90 nM[11][12] | Approved |
Experimental Protocols
To facilitate the experimental validation of this compound and its comparison with other inhibitors, detailed protocols for key assays are provided below.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FAK and VEGFR2.
Materials:
-
Recombinant human FAK and VEGFR2 kinase domains
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound, PF-562271, Sorafenib) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the kinase, substrate, and buffer to the wells of a 96-well plate.
-
Add the test compounds to the respective wells. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Western Blot Analysis
This technique is used to assess the inhibition of FAK and VEGFR2 phosphorylation in whole cells, providing a measure of the compound's cellular activity.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HUVEC)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-FAK, anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Actin).
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the untreated control and determine the IC50 values.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a novel dual FAK/VEGFR2 inhibitor. Its computational identification underscores the power of in silico methods in modern drug discovery.[1][2] However, rigorous experimental validation is now crucial to determine its true potential as a chemical probe and a therapeutic lead. The provided comparative data and experimental protocols offer a framework for researchers to undertake this validation. Future studies should focus on synthesizing this compound, confirming its dual kinase inhibition through in vitro assays, assessing its on-target effects in cancer cell lines, and ultimately evaluating its efficacy in preclinical tumor models. These steps will be essential to ascertain if this compound can translate from a computational hit to a valuable tool in the fight against cancer.
References
- 1. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAK Regulates VEGFR2 Expression and Promotes Angiogenesis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Defactinib | Focal Adhesion Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZINC09875266 (Zinc) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. ZINC09875266, identified as the common metal zinc (CAS No. 7440-66-6), requires specific handling and disposal procedures due to its potential reactivity and environmental toxicity. This guide provides essential, step-by-step instructions for the safe disposal of zinc waste, in both solid and aqueous forms, from a laboratory environment.
Summary of Key Data
The following table summarizes the pertinent physical and chemical properties of zinc, which inform its proper handling and disposal.
| Property | Value |
| Molecular Formula | Zn |
| Molecular Weight | 65.38 g/mol |
| Appearance | Bluish-white, lustrous metal (solid) |
| Melting Point | 419.53 °C |
| Boiling Point | 907 °C |
| Solubility in Water | Insoluble |
| Reactivity | Reacts with acids and strong bases to produce flammable hydrogen gas.[1] |
| Primary Hazards | Flammable powder/dust; very toxic to aquatic life with long-lasting effects. |
Detailed Disposal Procedures
The appropriate disposal method for zinc waste depends on its form (solid or aqueous solution) and the quantity. Under no circumstances should zinc waste be disposed of down the drain without appropriate treatment and verification of local regulations.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste containing zinc. This includes:
-
Unused or surplus zinc metal (powder, granules, foil, etc.).
-
Contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Solutions containing dissolved zinc salts.
-
Byproducts from reactions involving zinc.
Waste should be collected in separate, clearly labeled containers to avoid unintended chemical reactions.
Step 2: Solid Zinc Waste Disposal
For solid forms of zinc, such as powder, granules, or metal turnings:
-
Containerization : Collect all solid zinc waste in a designated, sealed, and compatible waste container. The container should be clearly labeled as "Hazardous Waste: Solid Zinc" and stored away from incompatible materials like strong oxidizing agents, acids, and bases.
-
Spill Cleanup : In case of a small spill, wearing appropriate PPE, sweep or shovel the material into a designated waste container, avoiding dust formation.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Professional Disposal : Arrange for the collection of the solid zinc waste by a licensed hazardous waste disposal service.[3] Do not attempt to dispose of solid zinc in regular trash.
Step 3: Aqueous Zinc Waste Disposal
For solutions containing zinc, the following options are available, and the choice should be made in consultation with your institution's EHS guidelines:
Option A: Direct Collection for Off-Site Disposal
-
Containerization : Collect all aqueous zinc waste in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled "Hazardous Waste: Aqueous Zinc Solution".
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal : Contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste contractor.
Option B: In-Lab Neutralization and Precipitation (for dilute solutions, with EHS approval)
For dilute solutions of zinc salts, a neutralization and precipitation procedure can be performed to reduce the volume of hazardous waste. This should only be carried out by trained personnel in a well-ventilated fume hood.
-
Neutralization : While stirring, slowly add a suitable base, such as sodium carbonate (soda ash), to the acidic zinc solution to neutralize it. Monitor the pH continuously until it reaches a neutral range (pH 6-8).
-
Precipitation : The addition of the base will cause the zinc to precipitate out of the solution as insoluble zinc carbonate or zinc hydroxide.
-
Separation : Allow the precipitate to settle. Carefully decant the supernatant liquid. Test the liquid to ensure the zinc concentration is below the locally permissible limit for drain disposal. If compliant, the liquid may be flushed down the drain with copious amounts of water.
-
Solid Waste Collection : Collect the remaining zinc precipitate (sludge) in a designated solid hazardous waste container, label it appropriately, and arrange for professional disposal.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of zinc waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound (Zinc) waste.
References
Essential Safety and Handling Guide for ZINC09875266: (2,5-dioxo-1-pyrrolidinyl) 2,2-diphenylacetate
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Identification and Personal Protective Equipment
While a definitive hazard profile for (2,5-dioxo-1-pyrrolidinyl) 2,2-diphenylacetate is not established, an assessment of its components suggests that the compound may cause skin and serious eye irritation.[1][2][3] Harmful effects are also possible if swallowed.[4] The compound may also be harmful to aquatic life.[3][4] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][5] | To protect against potential splashes and eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[5] A lab coat or protective overalls should be worn to prevent skin exposure.[6] | To prevent skin contact and potential irritation.[1][2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator should be used.[5] | To avoid inhalation of dust particles. |
II. Quantitative Data Summary
The following table summarizes the known physical and chemical properties of the components of ZINC09875266. This data is essential for safe handling and storage.
| Property | N-Hydroxysuccinimide | 2,2-Diphenylacetic acid |
| Molecular Formula | C4H5NO3 | C14H12O2 |
| Molecular Weight | 115.09 g/mol | 212.24 g/mol |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder[2] |
| Melting Point | 95-98 °C | 147-149 °C |
| Solubility | Soluble in water | Insoluble in water |
| Stability | Stable under normal conditions. Moisture sensitive.[1][7] | Stable under normal conditions.[4] |
III. Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from receipt of the compound to its final disposal. Adherence to these steps is critical to ensure personnel safety and to minimize environmental impact.
Detailed Handling and Storage:
-
Handling: Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5] Avoid generating dust.[1][5] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[2]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in a designated, properly labeled, and sealed container.
-
Disposal Procedure: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Disclaimer: The information provided is based on the safety data of the components of this compound. It is intended as a guide and may not be exhaustive. If a specific Safety Data Sheet for (2,5-dioxo-1-pyrrolidinyl) 2,2-diphenylacetate becomes available, it should be consulted and followed. Always perform a risk assessment before starting any new experimental work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,2-Diphenylacetic acid(117-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. bioke.com [bioke.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
